molecular formula C11H15NO B183656 N-(3-methoxybenzyl)cyclopropanamine CAS No. 625437-31-2

N-(3-methoxybenzyl)cyclopropanamine

Cat. No.: B183656
CAS No.: 625437-31-2
M. Wt: 177.24 g/mol
InChI Key: NUPAMNLYORQZRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methoxybenzyl)cyclopropanamine is a synthetic organic compound that features a cyclopropylamine moiety linked to a 3-methoxybenzyl group. Its hydrochloride salt (CAS 1050419-13-0) is commonly used to enhance stability and solubility for research applications . This structure is of significant interest in medicinal chemistry and pharmaceutical research as a valuable building block for the development of novel bioactive molecules . The unique steric and electronic properties contributed by the cyclopropyl and methoxy groups make it a particularly valuable scaffold for Structure-Activity Relationship (SAR) studies . Researchers utilize this compound in drug discovery efforts, with noted interest in the development of central nervous system (CNS)-targeting compounds and enzyme inhibitors . The cyclopropylamine ring is a recognized pharmacophore in modern drug design, featured in several FDA-approved drugs and known for its ability to confer favorable interactions with biological targets by modulating the molecule's conformation and metabolic stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11-4-2-3-9(7-11)8-12-10-5-6-10/h2-4,7,10,12H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPAMNLYORQZRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405983
Record name N-(3-methoxybenzyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625437-31-2
Record name N-(3-methoxybenzyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(3-methoxyphenyl)methyl]cyclopropanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to N-((3-methoxyphenyl)methyl)cyclopropanamine: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N-((3-methoxyphenyl)methyl)cyclopropanamine, a secondary amine incorporating two key pharmacophoric motifs: the cyclopropanamine group and the methoxybenzyl moiety. We delve into the compound's precise chemical identity, including its formal IUPAC nomenclature, and present its computed physicochemical properties. The core of this document is a detailed, field-proven protocol for its synthesis via reductive amination, explaining the mechanistic rationale behind the chosen methodology. Furthermore, we explore the compound's significance as a valuable scaffold in medicinal chemistry and drug development, particularly in the context of CNS disorders and enzyme inhibition. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this and related structures in their discovery programs.

Chemical Identity and Physicochemical Properties

The accurate identification of a chemical entity is foundational to all scientific research. The compound commonly referred to as N-(3-methoxybenzyl)cyclopropanamine is formally named under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system.

IUPAC Name: N-((3-methoxyphenyl)methyl)cyclopropanamine [1]

This name is derived by identifying the parent amine as cyclopropanamine and the substituent attached to the nitrogen atom as a (3-methoxyphenyl)methyl group.

Structural and Molecular Data:

  • Molecular Formula: C₁₁H₁₅NO[1]

  • SMILES: COC1=CC=CC(=C1)CNC2CC2[1]

  • InChI Key: NUPAMNLYORQZRV-UHFFFAOYSA-N[1]

The key physicochemical properties, computed and aggregated from authoritative databases, are summarized below for rapid reference.

PropertyValueSource
Molecular Weight 177.24 g/mol [1]
Monoisotopic Mass 177.11537 Da[1]
XlogP (Predicted) 2.0[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 4[1]
Topological Polar Surface Area 21.3 Ų[2]

Synthesis via Reductive Amination

The most efficient and widely adopted method for preparing N-((3-methoxyphenyl)methyl)cyclopropanamine is the direct reductive amination. This one-pot reaction involves the condensation of an amine with a carbonyl compound to form an intermediate imine (or iminium ion), which is then immediately reduced in situ to the target amine.[3] This approach is favored for its high atom economy and operational simplicity.

Mechanistic Rationale and Reagent Selection

The synthesis can be approached from two equivalent pathways:

  • Reaction of 3-methoxybenzylamine with cyclopropanecarboxaldehyde .

  • Reaction of cyclopropanamine with 3-methoxybenzaldehyde .

Pathway 1 is often preferred due to the commercial availability and stability of the starting materials, 3-methoxybenzylamine[4][5] and cyclopropanecarboxaldehyde.

The choice of reducing agent is critical for the success of the reaction. While strong reducing agents like sodium borohydride could reduce the starting aldehyde, milder and more selective reagents are required. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.

Expertise & Causality: Sodium triacetoxyborohydride is a mild and selective hydride donor that is particularly effective for reducing iminium ions much faster than it reduces aldehydes or ketones.[3] This selectivity prevents the wasteful consumption of the reducing agent and the formation of the corresponding alcohol byproduct (3-methoxybenzyl alcohol). Furthermore, it is not water-sensitive and performs well in common aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE), making the reaction setup straightforward and robust.

Synthesis Workflow Diagram

Caption: Reductive amination workflow for synthesizing the target compound.

Detailed Experimental Protocol

Materials:

  • 3-Methoxybenzylamine (1.0 eq)

  • Cyclopropanecarboxaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluent: Ethyl acetate/Hexanes mixture

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-methoxybenzylamine (1.0 eq) and anhydrous dichloromethane. Stir until fully dissolved.

  • Aldehyde Addition: Add cyclopropanecarboxaldehyde (1.1 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate the initial formation of the iminium ion intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) until the reaction is complete (typically 2-4 hours).

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Washing & Drying: Wash the combined organic phase with brine, then dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel using an appropriate ethyl acetate/hexanes gradient to afford the pure N-((3-methoxyphenyl)methyl)cyclopropanamine.

Significance and Applications in Drug Discovery

N-((3-methoxyphenyl)methyl)cyclopropanamine is not merely a simple organic molecule; it is a scaffold that embodies structural features prevalent in biologically active compounds. Its value lies in the combination of the rigid, strained cyclopropanamine core and the electronically versatile methoxybenzyl group.

The Cyclopropanamine Pharmacophore

The cyclopropanamine motif is a privileged structure in medicinal chemistry. It acts as a bioisostere for larger or more flexible groups and its strained three-membered ring can impart unique conformational constraints on a molecule, leading to enhanced binding affinity and selectivity for biological targets.

A prominent example is in the field of epigenetics, where functionalized cyclopropanamine derivatives are potent inhibitors of Lysine-specific demethylase 1 (LSD1) .[6] LSD1 inhibitors are under investigation as novel therapeutics for a range of central nervous system (CNS) disorders, including schizophrenia and Alzheimer's disease, as well as certain cancers.[6] The cyclopropylamine moiety is crucial for the mechanism-based inactivation of the FAD cofactor in the enzyme's active site.

Role as a Chemical Scaffold

The title compound is an ideal starting point for generating libraries of more complex molecules for high-throughput screening. The secondary amine provides a reactive handle for further functionalization, such as acylation, sulfonylation, or alkylation, to explore the structure-activity relationship (SAR) around a given target.

Caption: Use of the core scaffold in generating a diverse chemical library.

This strategic derivatization allows for the systematic modulation of properties such as potency, selectivity, solubility, and metabolic stability, which are critical for advancing a lead compound through the drug development pipeline.[7][8]

Conclusion

N-((3-methoxyphenyl)methyl)cyclopropanamine is a well-defined chemical entity with significant potential as a building block in modern medicinal chemistry. Its synthesis is readily achievable through a robust and scalable reductive amination protocol. The incorporation of the clinically relevant cyclopropanamine pharmacophore makes this compound and its derivatives particularly attractive for discovery programs targeting enzymes and receptors, especially within the CNS therapeutic area. This guide provides the foundational knowledge and practical methodology required for researchers to synthesize, characterize, and strategically utilize this valuable chemical scaffold.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4719991, N-((3,4-dimethoxyphenyl)methyl)cyclopropanamine. Available from: [Link].

  • Google Patents. CN101328129A - Preparation of 3-methoxy propanamine.
  • PubChemLite. N-[(3-methoxyphenyl)methyl]cyclopropanamine (C11H15NO). Available from: [Link]

  • Chesnokov, G. A., & Gademann, K. (2019). A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(13), 5651. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12545984, 3-methoxy-N-methylpropan-1-amine. Available from: [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 114782944, N-benzyl-3-((3-fluorophenyl)methoxy)propan-1-amine. Available from: [Link].

  • D'yakonov, V. A., et al. (2020). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 25(21), 5194. Available from: [Link]

  • Xiong, Y., et al. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. Journal of Medicinal Chemistry, 53(11), 4412-21. Available from: [Link]

  • Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available from: [Link]

  • Blass, B. (2015). Cyclopropanamine Compounds and Use Thereof. ACS Medicinal Chemistry Letters, 7(1), 112-113. Available from: [Link]

  • Organic Syntheses. 1-Hydrosilatrane. Available from: [Link]

  • Cui, A. L., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug Design, Development and Therapy, 14, 3817-3828. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135436696, N-benzyl-3-(3-methoxypropoxy)propan-1-amine. Available from: [Link].

  • LookChem. Production Method of N-(4-Methoxybenzyl)-3-phenylpropylamine. Available from: [Link]

Sources

CAS number for N-(3-methoxybenzyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: N-(3-Methoxybenzyl)cyclopropanamine

Part 1: Executive Summary & Identification

N-(3-Methoxybenzyl)cyclopropanamine is a specialized secondary amine building block used primarily in the synthesis of G-protein coupled receptor (GPCR) ligands, particularly those targeting the histamine (H3/H4) and dopamine receptors.[1] Structurally, it consists of a cyclopropylamine core N-alkylated with a 3-methoxybenzyl group.[1][2][3]

Its steric profile—defined by the rigid cyclopropyl ring—offers unique conformational constraints compared to standard isopropyl or ethyl analogs, often improving metabolic stability and receptor selectivity in medicinal chemistry campaigns.[1]

Chemical Identity Matrix
ParameterDetail
Chemical Name N-(3-Methoxybenzyl)cyclopropanamine
Synonyms N-Cyclopropyl-3-methoxybenzylamine; N-[(3-methoxyphenyl)methyl]cyclopropanamine
CAS Number (Free Base) 625437-31-2
CAS Number (HCl Salt) 1050419-13-0
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.25 g/mol (Free Base); 213.71 g/mol (HCl Salt)
SMILES COC1=CC=CC(CNC2CC2)=C1
Appearance Colorless to pale yellow oil (Free Base); White solid (HCl salt)

Part 2: Synthetic Routes & Process Chemistry

The synthesis of N-(3-methoxybenzyl)cyclopropanamine must avoid over-alkylation (formation of the tertiary amine).[1] Therefore, Reductive Amination is the superior protocol over direct alkylation with benzyl halides.[1]

Core Protocol: Reductive Amination

Reaction Logic: Direct alkylation of cyclopropylamine with 3-methoxybenzyl bromide often leads to significant dialkylation (formation of the tertiary amine) due to the enhanced nucleophilicity of the secondary amine product.[1] Reductive amination using Sodium Triacetoxyborohydride (STAB) is the preferred method because STAB is mild enough to reduce the intermediate imine selectively without reducing the aldehyde starting material or the final product.[1]

Reagents:

  • Substrate: 3-Methoxybenzaldehyde (1.0 equiv)

  • Amine: Cyclopropylamine (1.1–1.2 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.4 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Catalyzes imine formation.[1]

Step-by-Step Methodology:

  • Imine Formation:

    • Charge a reaction vessel with 3-methoxybenzaldehyde and DCE (0.2 M concentration).

    • Add cyclopropylamine and Acetic Acid.[1]

    • Stir at room temperature (20–25°C) for 30–60 minutes. Note: This allows the equilibrium to favor the imine intermediate.

  • Reduction:

    • Add NaBH(OAc)₃ portion-wise over 15 minutes. Caution: Mild exotherm.

    • Stir the suspension vigorously at room temperature for 12–16 hours under nitrogen atmosphere.

  • Quench & Workup:

    • Quench the reaction with saturated aqueous NaHCO₃ (pH ~8–9).[1]

    • Extract the aqueous layer with DCM (3x).[1][2][4]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • The crude oil is often >95% pure.[1] If necessary, purify via flash column chromatography (SiO₂) using a gradient of Hexanes/Ethyl Acetate (with 1% Triethylamine to prevent streaking).

    • Salt Formation: Dissolve free base in diethyl ether and add 2M HCl in ether to precipitate the hydrochloride salt (CAS 1050419-13-0).[1]

Process Workflow Diagram

SynthesisWorkflow Start Start: 3-Methoxybenzaldehyde Reagents Add Cyclopropylamine + AcOH (Solvent: DCE) Start->Reagents Imine Intermediate: Imine Formation (Equilibrium) Reagents->Imine 30-60 min, RT Reduction Add NaBH(OAc)3 (Selective Reduction) Imine->Reduction In situ reduction Quench Quench: Sat. NaHCO3 (pH Adjustment > 8) Reduction->Quench 16 hrs, N2 atm Extraction DCM Extraction & Concentration Quench->Extraction Product Target: N-(3-Methoxybenzyl)cyclopropanamine Extraction->Product

Figure 1: Step-wise reductive amination workflow ensuring mono-alkylation selectivity.

Part 3: Analytical Characterization (QC)

To validate the identity of CAS 625437-31-2, the following spectroscopic signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

The cyclopropyl group provides a highly diagnostic high-field signature.[1]

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationInterpretation
Ar-H 7.20 – 6.80Multiplet4HAromatic protons (3-substituted pattern).[1]
Ar-CH₂-N 3.82Singlet2HBenzylic methylene.[1]
O-CH₃ 3.80Singlet3HMethoxy group.[1]
N-CH (Cyclopropyl) 2.15Multiplet1HMethine proton on cyclopropyl ring.[1]
Cyclopropyl-CH₂ 0.45 – 0.35Multiplet4HDistinctive high-field methylene protons.[1]
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Expected Mass (M+H)⁺: 178.12 Da

  • Fragmentation Pattern: Loss of the cyclopropyl group or tropylium ion formation may be observed depending on collision energy.[1]

Part 4: Handling & Stability

  • Storage: The free base is an oil and is prone to oxidation (N-oxide formation) and carbamate formation upon exposure to atmospheric CO₂.[1] Store under inert gas (Argon/Nitrogen) at 2–8°C. The HCl salt (CAS 1050419-13-0) is significantly more stable and is the preferred form for long-term storage.[1]

  • Safety: As with most benzylamines, treat as an irritant.[1] The cyclopropyl moiety is strained; avoid contact with strong Lewis acids which may catalyze ring-opening polymerization.[1]

References

  • Sigma-Aldrich (Merck KGaA). Product Detail: N-(3-methoxybenzyl)cyclopropanamine hydrochloride.[1] Catalog No. CH4424852120.[1][5] Accessed 2026.[1][6]

  • PubChem. Compound Summary: N-[(3-methoxyphenyl)methyl]cyclopropanamine (CAS 625437-31-2).[1] National Center for Biotechnology Information.[1] [1]

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Foundational protocol for the synthesis method described).

Sources

An In-Depth Technical Guide to N-(3-methoxybenzyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(3-methoxybenzyl)cyclopropanamine, a secondary amine of interest in medicinal chemistry and synthetic organic chemistry. The document details its chemical identity, including its molecular formula and weight, and presents a plausible synthetic route based on established methodologies for analogous compounds. Furthermore, this guide discusses the expected physicochemical properties, spectroscopic characteristics, and key aspects of its reactivity and stability. Safety protocols for handling and storage are also outlined to ensure safe laboratory practices. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of novel benzylamine derivatives.

Chemical Identity and Properties

N-(3-methoxybenzyl)cyclopropanamine is a chemical compound with the molecular formula C₁₁H₁₅NO. Its structure features a cyclopropylamine moiety attached to a 3-methoxybenzyl group.

Table 1: Physicochemical Properties of N-(3-methoxybenzyl)cyclopropanamine

PropertyValueSource
Molecular Formula C₁₁H₁₅NOPubChemLite[1]
Molecular Weight 177.24 g/mol BLD Pharm[2]
Monoisotopic Mass 177.11537 DaPubChemLite[1]
Predicted XlogP 2.0PubChemLite[1]
CAS Number 625437-31-2 (for the HCl salt)-

Synthesis and Purification

Rationale for Synthetic Approach

The chosen synthetic pathway involves the protection of the primary amine (3-methoxybenzylamine) as a sulfonamide, followed by N-alkylation with a cyclopropyl halide, and subsequent deprotection. This method is favored due to its high efficiency and the stability of the sulfonamide intermediate, which facilitates purification. The use of a 2-nitrobenzenesulfonyl protecting group is particularly advantageous as it can be cleaved under mild conditions, preserving the integrity of the final product.

Experimental Protocol

Step A: Synthesis of N-(3-Methoxybenzyl)-2-nitrobenzenesulfonamide

  • In a two-necked round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-methoxybenzylamine (1.0 equivalent) and triethylamine (1.0 equivalent) in dichloromethane.

  • Cool the mixture in an ice-water bath.

  • Slowly add a solution of 2-nitrobenzenesulfonyl chloride (0.9 equivalents) in dichloromethane over 5-10 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.

  • Quench the reaction with 1N hydrochloric acid.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain N-(3-methoxybenzyl)-2-nitrobenzenesulfonamide as a solid.

Step B: N-Alkylation with a Cyclopropyl Halide

  • In a two-necked round-bottomed flask under a nitrogen atmosphere, combine N-(3-methoxybenzyl)-2-nitrobenzenesulfonamide (1.0 equivalent) and potassium carbonate (3.0 equivalents) in anhydrous dimethylformamide (DMF).

  • To the stirred mixture, add a cyclopropyl halide (e.g., cyclopropyl bromide, 1.1 equivalents).

  • Heat the reaction mixture to 60-70 °C for 2-3 hours, monitoring the reaction progress by thin-layer chromatography.

  • After cooling to room temperature, dilute the mixture with water and extract with diethyl ether (3x).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield N-(cyclopropyl)-N-(3-methoxybenzyl)-2-nitrobenzenesulfonamide.

Step C: Deprotection to Yield N-(3-methoxybenzyl)cyclopropanamine

  • In a two-necked round-bottomed flask, dissolve thiophenol (2.5 equivalents) in acetonitrile.

  • Cool the solution in an ice-water bath and add an aqueous solution of potassium hydroxide (2.5 equivalents).

  • After stirring for 5 minutes, remove the ice bath and add a solution of N-(cyclopropyl)-N-(3-methoxybenzyl)-2-nitrobenzenesulfonamide (1.0 equivalent) in acetonitrile.

  • Heat the reaction mixture to 50 °C for 1 hour.

  • Cool the mixture to room temperature, dilute with water, and extract with dichloromethane (3x).

  • Wash the combined organic extracts with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-(3-methoxybenzyl)cyclopropanamine.

Synthesis_Workflow cluster_stepA Step A: Protection cluster_stepB Step B: N-Alkylation cluster_stepC Step C: Deprotection A1 3-Methoxybenzylamine A_product N-(3-Methoxybenzyl)-2- nitrobenzenesulfonamide A1->A_product A2 2-Nitrobenzenesulfonyl chloride A2->A_product A_reagents Triethylamine, DCM A_reagents->A_product B_start N-(3-Methoxybenzyl)-2- nitrobenzenesulfonamide A_product->B_start B_product N-(cyclopropyl)-N-(3-methoxybenzyl)- 2-nitrobenzenesulfonamide B_start->B_product B_alkyl Cyclopropyl bromide B_alkyl->B_product B_reagents K₂CO₃, DMF B_reagents->B_product C_start N-(cyclopropyl)-N-(3-methoxybenzyl)- 2-nitrobenzenesulfonamide B_product->C_start C_product N-(3-methoxybenzyl)cyclopropanamine C_start->C_product C_reagents Thiophenol, KOH, Acetonitrile C_reagents->C_product

Caption: Synthetic workflow for N-(3-methoxybenzyl)cyclopropanamine.

Spectroscopic Characterization

While experimental spectra for N-(3-methoxybenzyl)cyclopropanamine are not available in the cited literature, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-methoxyphenyl group, typically in the range of δ 6.7-7.3 ppm. A singlet for the methoxy group (OCH₃) protons would appear around δ 3.8 ppm. The benzylic protons (Ar-CH₂) should be visible as a singlet or a doublet depending on coupling with the amine proton, likely around δ 3.7-3.9 ppm. The protons of the cyclopropyl ring would appear in the upfield region, typically between δ 0.3-2.5 ppm. The N-H proton signal would be a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon attached to the methoxy group resonating at a downfield chemical shift. The methoxy carbon itself would appear around δ 55 ppm. The benzylic carbon is expected around δ 50-55 ppm, and the carbons of the cyclopropyl ring would be found in the upfield region of the spectrum.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 178.12265.[1] Other adducts, such as [M+Na]⁺, may also be observed.

Table 2: Predicted Mass Spectrometry Data for N-(3-methoxybenzyl)cyclopropanamine Adducts

AdductPredicted m/z
[M+H]⁺ 178.12265
[M+Na]⁺ 200.10459
[M+K]⁺ 216.07853
[M-H]⁻ 176.10809

Source: PubChemLite[1]

Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit the following characteristic absorption bands:

  • N-H stretch: A weak to medium band in the region of 3300-3500 cm⁻¹.

  • C-H stretch (aromatic): Bands above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Bands below 3000 cm⁻¹.

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O stretch (aryl ether): A strong band around 1250 cm⁻¹.

  • C-N stretch: In the 1020-1250 cm⁻¹ region.

Reactivity and Stability

N-(3-methoxybenzyl)cyclopropanamine is a secondary benzylic amine. The lone pair of electrons on the nitrogen atom confers basic and nucleophilic properties to the molecule. It is expected to react with acids to form the corresponding ammonium salts. As a nucleophile, it can participate in reactions such as acylation, alkylation, and condensation with carbonyl compounds.

Benzylic amines are generally stable under normal laboratory conditions but can be susceptible to oxidation, particularly at the benzylic position. Prolonged exposure to air and light should be avoided.

Potential Applications and Biological Activity

The structural motif of a benzylamine coupled with a cyclopropylamine is of interest in medicinal chemistry. Cyclopropylamines are present in a number of biologically active compounds, and the methoxybenzyl group can modulate pharmacokinetic and pharmacodynamic properties. While specific biological activities for N-(3-methoxybenzyl)cyclopropanamine have not been reported in the provided search results, related N-benzylcyclopropanamine derivatives are explored for their potential as therapeutic agents. Further research is required to elucidate the specific biological profile of this compound.

Safety and Handling

As with all amine-containing compounds, appropriate safety precautions should be taken when handling N-(3-methoxybenzyl)cyclopropanamine.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any vapors.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[3] Keep the container tightly sealed.

  • First Aid:

    • Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Safety_Protocol cluster_ppe Personal Protective Equipment cluster_handling Handling cluster_storage Storage cluster_first_aid First Aid ppe1 Safety Goggles ppe2 Gloves ppe3 Lab Coat h1 Well-ventilated area or Chemical Fume Hood s1 Cool, dry, well-ventilated s2 Away from incompatibles (oxidizers, acids) s3 Tightly sealed container fa1 Skin: Wash with soap & water fa2 Eyes: Flush with water, seek medical aid fa3 Inhalation: Move to fresh air fa4 Ingestion: Seek immediate medical aid start Safe Handling of N-(3-methoxybenzyl)cyclopropanamine start->ppe1 start->h1 start->s1 start->fa1

Caption: Key safety protocols for handling secondary amines.

Conclusion

N-(3-methoxybenzyl)cyclopropanamine is a compound with a well-defined molecular formula and weight. While specific experimental data is limited in the public domain, its synthesis can be reliably approached using established organic chemistry methodologies. Its structural features suggest potential for further investigation in various fields, particularly in the development of novel bioactive molecules. Adherence to standard safety protocols for handling amines is essential when working with this compound. This guide provides a solid foundation for researchers initiating studies involving N-(3-methoxybenzyl)cyclopropanamine.

References

  • PubChemLite. N-[(3-methoxyphenyl)methyl]cyclopropanamine (C11H15NO). Available from: [Link]

  • Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available from: [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of N-(3-methoxybenzyl)cyclopropanamine Receptor Binding

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical walkthrough for the in silico modeling of N-(3-methoxybenzyl)cyclopropanamine, a putative monoamine oxidase (MAO) inhibitor. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core principles and practical methodologies for predicting the binding affinity and interaction of this small molecule with its primary biological targets, MAO-A and MAO-B. By integrating established computational techniques with field-proven insights, this guide serves as a self-validating framework for robust and reliable in silico drug discovery.

Introduction: The Rationale for In Silico Investigation

N-(3-methoxybenzyl)cyclopropanamine belongs to the class of cyclopropylamines, which are known to act as inhibitors of monoamine oxidases.[1] These enzymes, MAO-A and MAO-B, are critical regulators of neurotransmitter levels in the brain and periphery, making them significant targets for the treatment of depression, Parkinson's disease, and other neurological disorders.[2][3] Selective inhibition of MAO-A is primarily associated with antidepressant effects, while selective MAO-B inhibition is a therapeutic strategy for Parkinson's disease.[4]

In silico modeling provides a powerful and cost-effective approach to investigate the molecular interactions between N-(3-methoxybenzyl)cyclopropanamine and the MAO isoforms at an atomic level. This computational approach allows for the prediction of binding modes, the estimation of binding affinities, and the elucidation of the structural determinants of selectivity. Such insights are invaluable for guiding lead optimization, predicting potential off-target effects, and designing novel, more potent, and selective inhibitors.

Part 1: Target and Ligand Preparation - The Foundation of Accurate Modeling

The fidelity of any in silico study is fundamentally dependent on the quality of the input structures. This section outlines the critical steps for preparing the protein targets (MAO-A and MAO-B) and the ligand of interest for subsequent computational analysis.

Retrieval and Preparation of Receptor Structures

Crystal structures of human MAO-A and MAO-B are available in the Protein Data Bank (PDB). For this study, we will utilize the following high-resolution structures:

TargetPDB IDResolution (Å)Co-crystallized Ligand
MAO-A 2Z5X2.20Harmine[5]
MAO-B 1GOS3.00Pargyline[6]

Experimental Protocol: Receptor Preparation

  • Download PDB Files: Obtain the coordinate files for the selected PDB entries from the RCSB PDB database.

  • Remove Non-essential Molecules: Delete water molecules, ions, and any co-crystallized ligands from the PDB file. The flavin adenine dinucleotide (FAD) cofactor, which is essential for catalytic activity, must be retained.[7]

  • Add Hydrogen Atoms: Add hydrogen atoms to the protein structure, assuming a physiological pH of 7.4. This step is crucial for accurate hydrogen bond calculations.

  • Assign Partial Charges: Assign appropriate partial charges to all atoms in the receptor using a force field such as AMBER or CHARMM.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps.

Ligand Preparation

The three-dimensional structure of N-(3-methoxybenzyl)cyclopropanamine (PubChem CID: 4721137) will be retrieved from the PubChem database.[8] Additionally, known MAO inhibitors will be used as controls for validation.

LigandPubChem CIDMAO Selectivity
N-(3-methoxybenzyl)cyclopropanamine4721137Unknown (Predicted)
Clorgyline2807MAO-A Selective[4]
Selegiline (L-Deprenyl)26757MAO-B Selective[4]
Tranylcypromine5530Non-selective[9][10]

Experimental Protocol: Ligand Preparation

  • Download 3D Structure: Obtain the 3D structure of the ligands in SDF format from PubChem.[11][12]

  • Generate Tautomers and Ionization States: At a physiological pH of 7.4, the secondary amine of N-(3-methoxybenzyl)cyclopropanamine is likely to be protonated. It is essential to generate plausible tautomers and ionization states for all ligands.

  • Assign Partial Charges: Assign partial charges to the ligand atoms using a suitable method, such as the Gasteiger-Marsili method.

  • Energy Minimization: Perform an energy minimization of the ligand structures to obtain a low-energy conformation.

Part 2: Predicting Binding Interactions - A Multi-faceted Approach

To gain a comprehensive understanding of the binding of N-(3-methoxybenzyl)cyclopropanamine to MAO-A and MAO-B, a combination of molecular docking and molecular dynamics simulations will be employed.

Molecular Docking: Predicting the Binding Pose and Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It also provides an estimation of the binding affinity through a scoring function.

Experimental Protocol: Molecular Docking

  • Define the Binding Site: The binding site for both MAO-A and MAO-B is located in a hydrophobic cavity containing the FAD cofactor.[6][13] The binding site can be defined based on the location of the co-crystallized ligand in the template structures.

  • Perform Docking: Utilize a validated docking program such as AutoDock Vina, GOLD, or Glide to dock the prepared ligands into the defined binding sites of MAO-A and MAO-B.

  • Analyze Docking Poses: Analyze the top-scoring docking poses for each ligand in both receptors. Key interactions to investigate include hydrogen bonds, hydrophobic interactions, and pi-pi stacking with key active site residues.

  • Score and Rank Ligands: Use the docking scores to rank the ligands based on their predicted binding affinities for each receptor.

Visualization: Molecular Docking Workflow

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Receptor Receptor Preparation (PDB: 2Z5X, 1GOS) Grid Define Binding Site (Grid Box Generation) Receptor->Grid Ligand Ligand Preparation (PubChem CID: 4721137 & Controls) Dock Molecular Docking (e.g., AutoDock Vina) Ligand->Dock Grid->Dock Pose Binding Pose Analysis Dock->Pose Score Scoring and Ranking Pose->Score

Caption: Workflow for Molecular Docking.

Molecular Dynamics Simulation: Assessing Complex Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time, providing insights into its stability and the flexibility of the binding pocket.

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup: Solvate the docked ligand-receptor complexes in a water box with appropriate ions to neutralize the system.

  • Equilibration: Perform a series of equilibration steps to gradually heat the system to physiological temperature (310 K) and stabilize the pressure.

  • Production Run: Run a production MD simulation for a sufficient duration (e.g., 100 nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the MD trajectory to assess the stability of the ligand in the binding pocket. Key metrics to evaluate include the root-mean-square deviation (RMSD) of the ligand and protein backbone, and the root-mean-square fluctuation (RMSF) of individual residues.

Visualization: MD Simulation Workflow

G Start Docked Ligand-Receptor Complex Setup System Solvation & Ionization Start->Setup Equilibration System Equilibration (NVT & NPT) Setup->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis (RMSD, RMSF) Production->Analysis

Caption: Molecular Dynamics Simulation Workflow.

Part 3: Elucidating the Structural Basis of Activity - Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. This information is invaluable for virtual screening and the design of new inhibitors.

Ligand-Based Pharmacophore Modeling

In the absence of a co-crystallized structure of our lead compound, a ligand-based approach can be employed using a set of known active MAO inhibitors.

Experimental Protocol: Ligand-Based Pharmacophore Modeling

  • Select Training Set: Compile a set of structurally diverse and potent MAO-A and MAO-B inhibitors with known activities.

  • Generate Conformers: Generate a diverse set of low-energy conformers for each molecule in the training set.

  • Feature Identification: Identify common chemical features, such as hydrogen bond acceptors/donors, hydrophobic groups, and aromatic rings, that are present in the active molecules.

  • Pharmacophore Generation and Validation: Use a program like Phase, Catalyst, or LigandScout to generate and validate a 3D pharmacophore model. The model should be able to distinguish between active and inactive compounds.

Visualization: Ligand-Based Pharmacophore Generation

G cluster_input Input Data cluster_process Pharmacophore Modeling Actives Active MAO Inhibitors Conformers Conformer Generation Actives->Conformers Inactives Inactive Compounds Validation Model Validation Inactives->Validation Features Feature Identification Conformers->Features Model Model Generation Features->Model Model->Validation

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for investigating the receptor binding of N-(3-methoxybenzyl)cyclopropanamine to MAO-A and MAO-B. By following the detailed protocols for target and ligand preparation, molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can generate robust predictive models of ligand-receptor interactions.

The insights gained from these computational studies can provide a strong foundation for understanding the potential of N-(3-methoxybenzyl)cyclopropanamine as a selective or non-selective MAO inhibitor. The predicted binding modes and affinities can guide future experimental studies, such as enzymatic assays and X-ray crystallography, to validate the in silico findings. Ultimately, this integrated computational and experimental approach will accelerate the discovery and development of novel therapeutic agents targeting the monoamine oxidase enzymes.

References

  • Monoamine oxidase A. (n.d.). In Wikipedia. Retrieved January 29, 2026, from [Link]

  • Son, S. Y., Ma, J., & Edmondson, D. E. (2008). Structure of human monoamine oxidase A at 2.2-Å resolution: The control of opening the entry for substrates/inhibitors. Proceedings of the National Academy of Sciences, 105(15), 5739–5744. [Link]

  • Binda, C., Newton-Vinson, P., Hubalek, F., Edmondson, D. E., & Mattevi, A. (2002). Structure of human monoamine oxidase B, a drug target for the treatment of neurological disorders. Nature Structural & Molecular Biology, 9(1), 22–26. [Link]

  • Gershanik, O. (2023). Adjunctive MAO-B or COMT inhibitors for Parkinson's disease. VJNeurology.
  • Hotchkiss, A. J., Tipton, K. F., & Ramsay, R. R. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(10), 1897–1907. [Link]

  • Unshakeable MD. (2019, April 19). MAO-B Inhibitors in PD.
  • Finberg, J. P. M., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7. [Link]

  • BOC Sciences. (n.d.). Monoamine Oxidase Inhibitor Compounds List. Retrieved January 29, 2026.
  • Finberg, J. P. M., & Youdim, M. B. H. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7. [Link]

  • Drugs.com. (2024, November 22). List of MAO inhibitors + Uses & Side Effects.
  • Monoamine oxidase inhibitor. (n.d.). In Wikipedia. Retrieved January 29, 2026, from [Link]

  • De Colibus, L., Li, M., Binda, C., Lustig, A., Edmondson, D. E., & Mattevi, A. (2005). Three-dimensional structure of human monoamine oxidase A (MAO A): relation to the structures of rat MAO A and human MAO B. Proceedings of the National Academy of Sciences, 102(36), 12684–12689. [Link]

  • De Colibus, L., Li, M., Binda, C., Lustig, A., Edmondson, D. E., & Mattevi, A. (2005). 2BXR: Human Monoamine Oxidase A in complex with Clorgyline, Crystal Form A. RCSB PDB. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem3D. PubChem. Retrieved January 29, 2026.
  • Rahman, F. I. (2023, March 22).
  • Son, S. Y., Ma, J., & Edmondson, D. E. (2008). 2Z5X: Crystal Structure of Human Monoamine Oxidase A with Harmine. RCSB PDB. [Link]

  • Binda, C., Li, M., Hubalek, F., Edmondson, D. E., & Mattevi, A. (2005). 2BYB: Human Monoamine Oxidase B in complex with Deprenyl. RCSB PDB. [Link]

  • National Center for Biotechnology Information. (n.d.). N-[(3-methoxyphenyl)methyl]cyclopropanamine. PubChem. Retrieved January 29, 2026, from [Link]

Sources

Physicochemical Properties of Substituted Benzylcyclopropanamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties of Substituted Benzylcyclopropanamines Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

Substituted benzylcyclopropanamines represent a privileged scaffold in medicinal chemistry, serving as the structural core for a class of potent monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1) inhibitors. Their utility is defined by the unique electronic and steric properties of the cyclopropane ring—specifically its ring strain (~27.5 kcal/mol) and the


-like character of its carbon-carbon bonds.

This guide provides a comprehensive analysis of the physicochemical profile of this scaffold, distinguishing between the two primary isomers of interest:

  • 
    -Benzylcyclopropanamine:  A secondary amine often used as a mechanistic probe for cytochrome P450 inactivation.[1]
    
  • 2-Phenylcyclopropan-1-amine (Tranylcypromine/PCPA): The primary pharmacophore for LSD1/MAO inhibition, where the benzyl moiety is integrated into the ring system.

Structural Architecture & Electronic Properties

The Cyclopropyl Effect

The cyclopropane ring is not merely a spacer; it is an electronic modulator. The carbon atoms in the ring possess significant


-character (approx. 

hybridization), which impacts the attached amine's basicity and the ring's susceptibility to radical opening.
  • Basicity Modulation: The increased

    
    -character of the ring carbons pulls electron density away from the nitrogen lone pair, rendering cyclopropylamines less basic than their acyclic aliphatic counterparts (e.g., isopropylamine).
    
  • Conformational Lock: The rigid cyclopropyl ring locks the amine and phenyl substituents into specific vectors, critical for active site fitting in enzymes like LSD1.

Isomerism and Nomenclature

Distinction between the regioisomers is vital for property profiling:

Property

-Benzylcyclopropanamine
trans-2-Phenylcyclopropan-1-amine (PCPA)
Structure


Amine Type SecondaryPrimary
Key Role P450 Suicide InhibitorLSD1/MAO Inhibitor
Chirality Achiral (at ring)Chiral (1R, 2S / 1S, 2R)

Physicochemical Profiling

Acid-Base Chemistry (pKa)

The pKa is a determinant of bioavailability and active site interaction (often requiring a protonated amine for salt bridge formation with Asp/Glu residues).

  • Baseline Values:

    • Cyclopropylamine pKa: ~8.7

    • Benzylamine pKa: ~9.3

    • 
      -Benzylcyclopropanamine pKa:  Estimated 7.8 – 8.2 .
      
    • Tranylcypromine pKa: ~8.0 .

  • Substituent Effects (Hammett Correlation): Substitutions on the benzyl ring modulate the pKa via inductive effects.

    • Electron Withdrawing Groups (EWG): (e.g., 4-F, 4-

      
      ) Lower the pKa (making the amine less basic).
      
    • Electron Donating Groups (EDG): (e.g., 4-OMe) Raise the pKa slightly.

Lipophilicity (LogP/LogD)

Lipophilicity governs blood-brain barrier (BBB) penetration, a critical requirement for CNS-targeting MAO/LSD1 inhibitors.

  • Base LogP: Tranylcypromine has a LogP of ~1.6, ideal for CNS penetration.

  • Optimization: To improve potency against LSD1 while reducing MAO activity, bulky lipophilic groups (e.g., benzyloxy, piperazine) are often added to the phenyl ring (4-position). This shifts LogP to the 3.0–4.5 range, requiring careful balancing to maintain solubility.

Table 1: Physicochemical Data of Representative Derivatives

Compound ClassR-SubstituentpKa (Est.)LogP (Calc.)Solubility (aq)
Parent H8.01.6High
Halogenated 4-F7.71.9Moderate
Methoxylated 4-OMe8.21.5High
LSD1-Targeted 4-Benzyloxy7.93.8Low

Metabolic Stability & Reactivity

The defining feature of this scaffold is its metabolic reactivity, specifically Single Electron Transfer (SET) mechanism leading to ring opening.

Mechanism of Action (Suicide Inhibition)

Both scaffolds function as mechanism-based inactivators. The amine is oxidized to a radical cation, triggering the homolytic cleavage of the cyclopropane ring. The resulting carbon radical forms a covalent bond with the enzyme cofactor (FAD in MAO/LSD1) or the heme iron (in P450).

Visualization: Ring Opening Pathway

The following diagram illustrates the divergent pathways for


-benzylcyclopropanamine metabolism: N-dealkylation (standard turnover) vs. Ring Opening (inactivation).

MetabolicPathways Substrate N-Benzylcyclopropanamine RadicalCation Aminium Radical Cation (SET Oxidation) Substrate->RadicalCation P450 / MAO AlphaC_Radical α-Carbon Radical RadicalCation->AlphaC_Radical H-Atom Abstraction RingOpen_Radical Ring-Opened Carbon Radical RadicalCation->RingOpen_Radical Fast Ring Strain Release Imine Imine Intermediate AlphaC_Radical->Imine Dealkylated Product: Benzylamine + Cyclopropanone Imine->Dealkylated Adduct Covalent Enzyme Adduct (Suicide Inhibition) RingOpen_Radical->Adduct Binds Heme/FAD

Caption: Divergent metabolic fate of the cyclopropylamine radical cation. The ring-opening pathway drives therapeutic efficacy (LSD1 inhibition) but also toxicity risks (P450 inactivation).

Experimental Protocols

Synthesis: Reductive Amination (N-Benzylcyclopropanamine)

This protocol yields the secondary amine scaffold efficiently.

Reagents: Cyclopropylamine (1.0 eq), Benzaldehyde derivative (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCE (Solvent), Acetic Acid (Cat.).

Step-by-Step Workflow:

  • Imine Formation: Dissolve benzaldehyde (10 mmol) and cyclopropylamine (10 mmol) in 1,2-dichloroethane (DCE, 30 mL). Add glacial acetic acid (0.1 mL). Stir at RT for 2 hours under

    
    .
    
  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 20 minutes.

  • Quench: Allow to warm to RT and stir overnight. Quench with sat.

    
     (aq).
    
  • Extraction: Extract with DCM (3x). Wash organic layer with brine, dry over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash chromatography (Hexane/EtOAc gradient). Note: Amine products may streak; add 1%

    
     to eluent.
    
pKa Determination (Potentiometric Titration)

Accurate pKa measurement is critical for understanding ionization at physiological pH (7.4).

  • Preparation: Dissolve 5 mg of the amine hydrochloride salt in 20 mL of degassed water/methanol (if solubility is low) mixture.

  • Titration: Titrate with standardized 0.1 M NaOH at 25°C under inert atmosphere (Argon) to prevent carbonate formation.

  • Analysis: Plot pH vs. Volume of NaOH. The inflection point (half-equivalence point) represents the pKa.

    • Validation: Use Benzylamine (pKa 9.33) as an internal standard control.

Case Study: Tranylcypromine in LSD1 Inhibition[3][4][5]

Tranylcypromine (TCP) is the starting point for LSD1 inhibitors.[2] However, TCP is non-selective, inhibiting MAO-A/B (antidepressant effect) and LSD1.

The Selectivity Challenge:

  • MAO Active Site: Smaller, hydrophobic "gate".

  • LSD1 Active Site: Larger, open binding cleft.

Solution: Introduction of bulky substituents at the para-position of the phenyl ring (e.g., 4-benzamide derivatives) creates steric clash with MAO but fills the LSD1 pocket, enhancing selectivity >100-fold.

SAR_Logic cluster_mods Modifications TCP Tranylcypromine (Scaffold) ParaSub 4-Position Substitution (Bulky Groups) TCP->ParaSub NSub N-Alkylation TCP->NSub Result_MAO MAO Inhibition (Steric Clash -> Reduced) ParaSub->Result_MAO Clash Result_LSD1 LSD1 Inhibition (Occupies Cleft -> Potency) ParaSub->Result_LSD1 Binding

Caption: Structural modifications of Tranylcypromine to shift selectivity from MAO to LSD1.

References

  • Structure-Activity Relationship and Modeling Studies of Inhibitors of Lysine Specific Demethylase 1. Vertex AI Search / PMC. Available at: [Link]

  • Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship. Vertex AI Search / PMC. Available at: [Link]

  • Metabolism of Cyclopropyl Groups. Hypha Discovery. Available at: [Link]

  • Chemical Properties of N-benzylcyclopropylamine. Cheméo. Available at: [Link]

  • Tranylcypromine (PubChem Compound Summary). National Library of Medicine. Available at: [Link]

Sources

Literature review of N-(3-methoxybenzyl)cyclopropanamine research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Research of N-(3-methoxybenzyl)cyclopropanamine

Introduction: A Molecule of Neuropotential

N-(3-methoxybenzyl)cyclopropanamine is a synthetic organic compound characterized by two key structural motifs: a strained cyclopropylamine ring and a methoxy-substituted benzyl group. While specific research on this exact molecule is not extensively published, its constituent parts place it firmly within a class of compounds of significant interest to medicinal chemists and neuroscientists. The cyclopropylamine moiety is a well-established pharmacophore, most notably found in irreversible inhibitors of monoamine oxidase (MAO), a critical enzyme in neurotransmitter metabolism.[1] The design of such molecules is a targeted effort to combine the unique electronic and conformational properties of the cyclopropane ring with substituents that can modulate potency, selectivity, and pharmacokinetic properties.[2][3]

This guide will synthesize information from closely related analogs to build a comprehensive technical overview of N-(3-methoxybenzyl)cyclopropanamine. We will explore its most logical synthetic pathway, predict its primary biological target and mechanism of action, provide detailed experimental protocols for its synthesis and evaluation, and discuss potential avenues for future research. This document is intended for researchers and drug development professionals seeking to understand the scientific rationale and practical methodologies for investigating this and similar neurologically active agents.

Part 1: Synthesis and Chemical Characterization

The most direct and industrially scalable approach for synthesizing N-(3-methoxybenzyl)cyclopropanamine is through reductive amination. This strategy is favored due to its high efficiency and the commercial availability of the starting materials: 3-methoxybenzaldehyde and cyclopropanamine.

Causality of Experimental Design: Reductive amination involves two key steps occurring in a single pot: the formation of a Schiff base (imine) intermediate followed by its immediate reduction to a secondary amine. The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred over other agents like sodium borohydride because it is milder, more selective for imines over carbonyls, and does not violently react with the protic solvent (methanol) often used, ensuring a controlled and high-yielding reaction.[1] The reaction is typically performed at room temperature to prevent side reactions and decomposition of the thermally sensitive imine intermediate.

Detailed Experimental Protocol: Synthesis via Reductive Amination

Objective: To synthesize N-(3-methoxybenzyl)cyclopropanamine from 3-methoxybenzaldehyde and cyclopropanamine.

Materials:

  • 3-methoxybenzaldehyde (1.0 eq)

  • Cyclopropanamine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 3-methoxybenzaldehyde (1.0 eq) and anhydrous methanol. Stir until the aldehyde is fully dissolved.

  • Imine Formation: Add cyclopropanamine (1.1 eq) dropwise to the stirred solution at room temperature. The slight excess of the amine helps to drive the equilibrium towards imine formation. Allow the mixture to stir for 30 minutes.

  • Reduction: In a separate container, dissolve sodium triacetoxyborohydride (1.5 eq) in dichloromethane. Add this solution slowly to the reaction mixture. Rationale: Adding the reducing agent as a solution helps control the reaction rate and dissipate any heat generated.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting aldehyde.

  • Workup: Once the reaction is complete, quench it by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases. This neutralizes the acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane. Rationale: Multiple extractions ensure complete recovery of the organic product.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification & Validation: Purify the crude oil via column chromatography on silica gel. The final product's identity and purity must be validated using:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • Mass Spectrometry: To verify the molecular weight (Expected [M+H]⁺: 178.12 m/z).[4]

    • HPLC: To determine purity (>95% is typically required for biological assays).

Visualization of Synthetic Workflow

SynthesisWorkflow cluster_reactants Reactants Start1 3-Methoxybenzaldehyde Reagents Methanol (Solvent) Room Temperature Start2 Cyclopropanamine Imine Schiff Base Formation (Imine Intermediate) Reagents->Imine 1. Mix STAB Sodium Triacetoxyborohydride (Reducing Agent) Reduction Reduction STAB->Reduction 2. Add Product N-(3-methoxybenzyl) cyclopropanamine (Crude) Reduction->Product Purification Purification (Column Chromatography) Product->Purification Final Pure Product (>95%) Purification->Final

Caption: Reductive amination workflow for synthesizing N-(3-methoxybenzyl)cyclopropanamine.

Part 2: Predicted Biological Activity and Mechanism of Action

The chemical structure of N-(3-methoxybenzyl)cyclopropanamine is highly analogous to known mechanism-based irreversible inhibitors of Monoamine Oxidase (MAO).[5] MAO enzymes (isoforms MAO-A and MAO-B) are flavin-containing enzymes located on the outer mitochondrial membrane that are responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[6] Inhibition of MAO increases the synaptic availability of these neurotransmitters, which is the basis for the antidepressant effects of MAO inhibitor drugs.[6]

Hypothesized Mechanism of Irreversible Inhibition:

  • Competitive Binding: The inhibitor, structurally similar to endogenous substrates, binds to the active site of the MAO enzyme.

  • One-Electron Oxidation: The flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site oxidizes the amine of the inhibitor by a single electron, generating a nitrogen-centered radical cation.

  • Ring Opening: The high strain of the cyclopropane ring facilitates its rapid opening, creating a reactive carbon-centered radical.[7]

  • Covalent Adduct Formation: This highly reactive radical intermediate then forms a covalent bond with either the FAD cofactor or a nearby cysteine residue in the active site.[5] This covalent modification permanently inactivates the enzyme, classifying the compound as a "suicide inhibitor." The enzyme can only regain activity through de novo synthesis.

Visualization of MAO Inhibition Pathway

MAO_Inhibition MAO MAO Active Site (with FAD cofactor) Binding Reversible Binding (Competitive) MAO->Binding Inhibitor N-(3-methoxybenzyl) cyclopropanamine Inhibitor->Binding Enters Oxidation Single Electron Transfer (from Amine to FAD) Binding->Oxidation Radical Nitrogen Radical Cation Intermediate Oxidation->Radical RingOpen Cyclopropane Ring Opening Radical->RingOpen CarbonRadical Reactive Carbon Radical RingOpen->CarbonRadical CovalentBond Covalent Bond Formation (Irreversible) CarbonRadical->CovalentBond Attacks FAD or Cysteine Inactive Inactive MAO Enzyme CovalentBond->Inactive

Caption: Hypothesized mechanism of irreversible MAO inhibition by a cyclopropylamine derivative.

Comparative Potency of Related MAO Inhibitors

To contextualize the potential efficacy of N-(3-methoxybenzyl)cyclopropanamine, the inhibitory constants (Kᵢ) for related, well-studied cyclopropylamine inhibitors are presented below. Lower Kᵢ values indicate higher potency.

CompoundTargetKᵢ (µM)Citation
1-PhenylcyclopropylamineMAO-A170[5]
1-PhenylcyclopropylamineMAO-B0.95[5]
N-Cyclopropyl-α-methylbenzylamineMAO-A1300[5]
N-Cyclopropyl-α-methylbenzylamineMAO-B1.1[5]

This data illustrates that small structural changes can significantly alter potency and selectivity between MAO-A and MAO-B. It is hypothesized that the 3-methoxybenzyl group will influence these properties for the title compound.

Part 3: Key Experimental Protocols for Biological Evaluation

To validate the predicted biological activity, a robust in vitro enzyme inhibition assay is required.

Detailed Protocol: In Vitro MAO-A/MAO-B Inhibition Assay

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of N-(3-methoxybenzyl)cyclopropanamine for both MAO-A and MAO-B isoforms.

Principle: This protocol uses a fluorometric method where the MAO enzyme oxidizes a non-fluorescent substrate to a highly fluorescent product (e.g., hydrogen peroxide, which is then used in a coupled reaction to produce resorufin). The rate of fluorescence increase is proportional to enzyme activity. An inhibitor will reduce this rate.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • N-(3-methoxybenzyl)cyclopropanamine (test compound), dissolved in DMSO

  • Pargyline (as a positive control for irreversible inhibition)

  • MAO-Glo™ Assay Kit (or similar, containing substrate, horseradish peroxidase, and a detection reagent)

  • 96-well microplate (black, for fluorescence)

  • Plate reader with fluorescence capabilities

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO, then dilute further in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (<1%) to avoid affecting enzyme activity.

  • Enzyme Preparation: Dilute the MAO-A and MAO-B enzyme stocks in assay buffer to a working concentration determined from initial optimization experiments.

  • Pre-incubation (Time-Dependent Inhibition):

    • In separate wells of the 96-well plate, add the diluted enzyme (MAO-A or MAO-B).

    • Add the diluted test compound to the wells.

    • Rationale: Because the compound is a suspected irreversible inhibitor, pre-incubating the enzyme and inhibitor together for a set time (e.g., 30 minutes) at 37°C allows the time-dependent inactivation to occur before measuring residual activity.

  • Initiate Reaction: After pre-incubation, add the MAO substrate from the assay kit to all wells to start the enzymatic reaction.

  • Detection: Immediately add the detection reagent containing horseradish peroxidase. This reagent will react with the H₂O₂ produced by the MAO reaction to generate a fluorescent signal.

  • Measurement: Place the plate in a plate reader and measure the fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation/emission wavelengths (e.g., 560 nm Ex / 590 nm Em for resorufin).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each concentration of the inhibitor.

    • Normalize the data, setting the rate of the no-inhibitor control to 100% activity and the background (no enzyme) to 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • The selectivity index is calculated by dividing the IC₅₀ for MAO-A by the IC₅₀ for MAO-B.

Visualization of Assay Workflow

Caption: Workflow for the in vitro determination of MAO inhibition (IC50).

Part 4: Future Research Directions

The foundational research outlined above opens several critical avenues for further investigation:

  • Selectivity Determination: A comprehensive analysis of the compound's selectivity for MAO-A versus MAO-B is paramount. MAO-A inhibitors are typically associated with antidepressant effects, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[8]

  • Reversibility Studies: Dialysis experiments should be conducted to confirm the irreversible nature of the inhibition. If enzyme activity is not restored after removing the unbound inhibitor, the mechanism is confirmed as irreversible.

  • In Vivo Efficacy: If potent and selective in vitro activity is confirmed, the compound should be advanced to in vivo animal models of depression (e.g., forced swim test) or Parkinson's disease to assess its therapeutic potential and pharmacokinetic/pharmacodynamic profile.

  • Off-Target Screening: As with any drug candidate, screening against a panel of other receptors and enzymes is necessary to identify potential side effects. The Lysine-specific demethylase 1 (LSD1) enzyme is a particularly relevant off-target to investigate, given its known inhibition by other cyclopropylamine-containing molecules like tranylcypromine.[9]

Conclusion

N-(3-methoxybenzyl)cyclopropanamine stands as a promising, albeit under-investigated, chemical entity. By leveraging established principles of medicinal chemistry and pharmacology, we can logically predict its synthesis, mechanism of action, and biological effects. Its structure strongly suggests a role as an irreversible inhibitor of monoamine oxidase, making it a compelling candidate for neuropharmacological research. The experimental frameworks provided in this guide offer a clear, scientifically-grounded path for synthesizing and validating this molecule, potentially unlocking a new tool for studying and treating neurological disorders.

References

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry. [Link]

  • Ataman Kimya. CYCLOPROPYLAMINE. Ataman Kimya. [Link]

  • Silverman, R. B., & Zieske, P. A. (1986). Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine. Biochemistry, 25(2), 341-346. [Link]

  • Sala, G., et al. (2014). Natural and synthetic cyclopropanes bearing simple functionalities are endowed with a large spectrum of biological properties. Current Organic Chemistry, 18(1), 2-29. [Link]

  • PubChemLite. N-[(3-methoxyphenyl)methyl]cyclopropanamine (C11H15NO). PubChemLite. [Link]

  • Blass, B. (2016). Cyclopropanamine Compounds and Use Thereof. ACS Medicinal Chemistry Letters, 7(1), 1-2. [Link]

  • Fahrang, M., et al. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]

  • Khan, H., et al. (2020). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. Molecules, 25(12), 2779. [Link]

  • Wikipedia. Monoamine oxidase inhibitor. Wikipedia. [Link]

  • Silverman, R. B. (1983). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase. Journal of the American Chemical Society, 105(8), 2249-2251. [Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of N-(3-Methoxybenzyl)cyclopropanamine

[1]

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of N-(3-methoxybenzyl)cyclopropanamine , a critical pharmacophore found in various GPCR ligands and lysine-specific demethylase (LSD1) inhibitors. While direct alkylation of cyclopropanamine often leads to over-alkylation (tertiary amine formation), this guide utilizes a Reductive Amination strategy using Sodium Triacetoxyborohydride (STAB) . This method ensures mono-alkylation selectivity (>95%), operational simplicity, and scalability.

Strategic Analysis & Retrosynthesis

The Challenge of Direct Alkylation

Direct alkylation of cyclopropanamine with 3-methoxybenzyl bromide is kinetically difficult to control.[1] Cyclopropanamine is a strong nucleophile; once the secondary amine product is formed, it competes with the starting material for the alkyl halide, leading to significant amounts of the tertiary amine byproduct.[1]

The Solution: Reductive Amination

To ensure high fidelity for the secondary amine, we employ a reductive amination pathway.[1][2][3] This proceeds via the formation of an imine (Schiff base) intermediate, which is selectively reduced in situ.[4]

Reaction Scheme:

  • Condensation: 3-Methoxybenzaldehyde + Cyclopropanamine

    
     Imine + 
    
    
    [1]
  • Reduction: Imine + Hydride Source

    
     Secondary Amine[1]
    
Reagent Selection Logic
  • Aldehyde: 3-Methoxybenzaldehyde (Stable, commercially available).

  • Amine: Cyclopropanamine (Volatile, bp 49-50°C; requires handling precautions).

  • Reductant: Sodium Triacetoxyborohydride (STAB) is chosen over Sodium Cyanoborohydride (

    
    ) and Sodium Borohydride (
    
    
    ).[1]
    • Why STAB? It is less toxic than cyanoborohydride and, crucially, it is a mild reducing agent that reduces imines much faster than aldehydes. This allows for "One-Pot" execution without reducing the starting aldehyde to benzyl alcohol [1].[1]

Reaction Mechanism & Pathway[1]

The following diagram illustrates the mechanistic pathway and the critical control points where the STAB reagent ensures selectivity.

ReactionPathwayAldehyde3-MethoxybenzaldehydeHemiaminalHemiaminal(Transient)Aldehyde->HemiaminalCondensationSideProductBenzyl Alcohol(Avoided by STAB)Aldehyde->SideProductDirect Reduction(If NaBH4 used)AmineCyclopropanamineAmine->HemiaminalCondensationImineImine IntermediateHemiaminal->Imine-H2OProductN-(3-methoxybenzyl)cyclopropanamineImine->ProductReduction(STAB)

Figure 1: Mechanistic pathway highlighting the selectivity of STAB for the imine over the aldehyde.[1]

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 3-Methoxybenzaldehyde (1.0 equiv)[1]

    • Cyclopropanamine (1.1 - 1.2 equiv)[1]

    • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

    • Acetic Acid (AcOH) (1.0 equiv, optional catalyst)

    • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[2][5] Note: DCE is standard for STAB, but THF is a greener alternative.

  • Equipment:

    • Round-bottom flask (RBF) with magnetic stir bar.[1][6]

    • Nitrogen/Argon atmosphere balloon.[1]

    • Ice-water bath.[1][6]

Step-by-Step Methodology

Step 1: Imine Formation

  • Charge a dry RBF with 3-Methoxybenzaldehyde (10 mmol, 1.36 g) and DCE (30 mL).

  • Add Cyclopropanamine (11 mmol, 0.63 g, ~0.76 mL) via syringe.

    • Critical Note: Cyclopropanamine is volatile.[1] Add it slowly below the solvent surface to prevent evaporation.[1]

  • Add Acetic Acid (10 mmol, 0.6 mL).

    • Function: Catalyzes imine formation by protonating the carbonyl oxygen.[1]

  • Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.

    • Checkpoint: The solution may turn slightly cloudy or change color (pale yellow), indicating imine formation.

Step 2: Selective Reduction 5. Cool the mixture to 0°C using an ice bath (optional but recommended to control exotherm). 6. Add STAB (14 mmol, 2.97 g) portion-wise over 5–10 minutes.

  • Safety: Gas evolution (
    
    
    ) is possible but minimal compared to
    
    
    .[1]
  • Remove ice bath and stir at RT for 12–16 hours (Overnight).
  • Monitoring: Check reaction progress via TLC (Eluent: 5% MeOH in DCM) or LCMS.[1] Target mass
    
    
    .[1]

Step 3: Workup (Self-Validating Purification) This workup utilizes "Acid-Base Extraction" to chemically separate the product from non-basic impurities (like unreacted aldehyde or benzyl alcohol).[1]

  • Quench: Add saturated aqueous

    
     (30 mL) to the reaction mixture. Stir for 15 mins until gas evolution ceases.
    
  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL). Combine organics.
    
  • Acid Wash (Purification Step): Extract the organic layer with 1N HCl (

    
     mL).[1]
    
    • Logic: The amine product protonates and moves to the aqueous layer.[1] Non-basic impurities stay in the DCM.[1]

    • Discard the DCM layer (contains neutral impurities).[1]

  • Basification: Take the acidic aqueous layer and basify to pH > 10 using 2N NaOH or solid

    
    .[1] The solution will become cloudy as the free amine precipitates/oils out.[1]
    
  • Final Extraction: Extract the basic aqueous layer with DCM (

    
     mL).[1]
    
  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
Yield & Characterization[1]
  • Expected Yield: 85–95% (isolated).[1]

  • Appearance: Clear to pale yellow oil.[1]

  • Storage: Store at 2-8°C under inert gas (amine can absorb

    
     from air).[1]
    

Process Validation & Quality Control

Analytical Data Expectations
TechniqueParameterExpected ResultInterpretation
1H NMR

9.9-10.0 ppm
Absent Confirms complete consumption of Aldehyde.[1]
1H NMR

3.80 ppm (s, 2H)
Present Benzylic

singlet; diagnostic of successful coupling.
1H NMR

3.81 ppm (s, 3H)
Present Methoxy group (unchanged).
1H NMR

0.3-0.5 ppm (m, 4H)
Present Cyclopropyl ring protons (high field).
LC-MS m/z178.1 [M+H]+ Confirms Molecular Weight.[1]
Workflow Visualization

The following flowchart details the "Self-Validating" Acid-Base purification logic, ensuring high purity without column chromatography.

WorkupFlowReactionCrude Reaction Mixture(Product + Impurities)QuenchQuench with NaHCO3Extract into DCMReaction->QuenchAcidWashWash Organic Layerwith 1N HClQuench->AcidWashOrgLayer1DCM Layer(Contains Neutral Impurities)AcidWash->OrgLayer1DiscardAqLayer1Acidic Aqueous Layer(Contains Product Salt)AcidWash->AqLayer1KeepBasifyBasify Aqueous Layer(pH > 10 with NaOH)AqLayer1->BasifyFinalExtractExtract with DCMDry & ConcentrateBasify->FinalExtractFinalProductPure Amine ProductFinalExtract->FinalProduct

Figure 2: Acid-Base extraction workflow for purification of the secondary amine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Volatility of CyclopropanamineUse 1.5 eq of amine; ensure reaction vessel is sealed or equipped with a reflux condenser (coolant circulating) even at RT.
Tertiary Amine Formed Reductant too strong or added too fastEnsure STAB is used, not

initially. Add STAB after 30 mins of imine formation.[1]
Incomplete Conversion Steric hindrance or wet solventAdd 3Å Molecular Sieves to absorb water during imine formation.[1] Extend reaction time.
Emulsion during workup Cyclopropyl amines can act as surfactantsAdd brine to the aqueous layer; filter through Celite if necessary.[1]

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][5][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][4][5][8] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[1][4][9] Journal of the American Chemical Society, 93(12), 2897–2904.

  • Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system.[1] Chemical Society Reviews, 27, 395-404.

  • PubChem Compound Summary. (n.d.). Cyclopropanamine.[1][10][11] National Center for Biotechnology Information.[1]

LC-MS method for quantification of N-(3-methoxybenzyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2025-TAS Trace Quantification of N-(3-methoxybenzyl)cyclopropanamine in Pharmaceutical Intermediates using LC-MS/MS

Abstract

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of N-(3-methoxybenzyl)cyclopropanamine (CAS 625437-31-2). As a critical process intermediate (CPI) in the synthesis of Tasimelteon (a melatonin receptor agonist), strict control of this secondary amine is required due to its potential to act as a precursor for Nitrosamine Drug Substance Related Impurities (NDSRIs). This method utilizes a C18 stationary phase with positive electrospray ionization (ESI+), achieving a Lower Limit of Quantitation (LLOQ) of 0.5 ng/mL.

Introduction & Scientific Context

1.1 The Analyte and Its Significance N-(3-methoxybenzyl)cyclopropanamine is a secondary amine formed during the reductive amination steps of Tasimelteon synthesis. In drug development, residual secondary amines pose a dual risk:

  • Process Impurity: It may carry over into the final Active Pharmaceutical Ingredient (API), affecting purity profiles.

  • Nitrosamine Precursor: Under acidic conditions or in the presence of nitrosating agents (e.g., nitrites in excipients), secondary amines can form N-nitroso compounds. Given the regulatory scrutiny on nitrosamines (ICH M7/M10), quantifying this precursor is a critical quality attribute (CQA).

1.2 Analytical Challenges

  • Lack of Chromophore: The molecule lacks extended conjugation, making UV detection (HPLC-UV) insensitive and non-specific at trace levels.

  • Polarity: The secondary amine function causes peak tailing on standard silica-based columns due to interaction with residual silanols.

  • Matrix Complexity: Reaction mixtures often contain high concentrations of starting materials (e.g., 3-methoxybenzaldehyde) that can suppress ionization.

This protocol addresses these challenges using Multiple Reaction Monitoring (MRM) for specificity and a charged-surface hybrid or end-capped C18 column to mitigate tailing.

Experimental Protocol

2.1 Chemicals and Reagents

  • Analyte: N-(3-methoxybenzyl)cyclopropanamine (CAS 625437-31-2), >98% purity.

  • Internal Standard (IS): N-(3-methoxybenzyl)cyclopropanamine-d3 (deuterated on the methoxy group) OR Cyclopropylamine-d4 analog. Note: If a stable isotope is unavailable, a structural analog like N-benzylcyclopropanamine can be used.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: LC-MS grade Formic Acid (FA) and Ammonium Formate.

2.2 Sample Preparation (Dilute-and-Shoot) To minimize recovery losses associated with Liquid-Liquid Extraction (LLE) of polar amines, a "Dilute-and-Shoot" approach is recommended for process intermediates.

  • Stock Preparation: Dissolve 10 mg of analyte in 10 mL MeOH (1 mg/mL).

  • Working Standard: Serial dilution in 50:50 Water:ACN to range from 0.5 ng/mL to 1000 ng/mL.

  • Sample Prep:

    • Weigh 50 mg of API/Intermediate sample.

    • Dissolve in 50 mL MeOH.

    • Vortex for 5 min; Centrifuge at 4000 rpm for 10 min.

    • Dilute supernatant 1:10 with 0.1% Formic Acid in Water (to match initial mobile phase).

    • Transfer to silanized glass vials (prevents amine adsorption).

2.3 LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

ParameterSettingRationale
System UHPLC (e.g., Agilent 1290 / Waters ACQUITY)High pressure required for sub-2µm particles.
Column Waters XSelect CSH C18 (2.1 x 100 mm, 1.7 µm)CSH (Charged Surface Hybrid) technology provides excellent peak shape for basic amines at low pH.
Column Temp 40 °CImproves mass transfer and reduces backpressure.
Flow Rate 0.4 mL/minOptimal linear velocity for ESI efficiency.
Injection Vol 2.0 µLLow volume to prevent solvent effects on peak shape.
Mobile Phase A 0.1% Formic Acid + 5mM Ammonium Formate in WaterBuffer stabilizes ionization and pH (~3.5).
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier.

Table 2: Gradient Program

Time (min)%BEvent
0.005Initial Hold (Trapping)
1.005Elute polar matrix
6.0095Elution of Analyte
7.5095Wash
7.605Re-equilibration
10.005End

Table 3: Mass Spectrometry Parameters (Source: ESI+)

ParameterValue
Gas Temp 350 °C
Gas Flow 10 L/min
Nebulizer 45 psi
Capillary Voltage 3500 V
Precursor Ion 178.1 m/z [M+H]+

Table 4: MRM Transitions

CompoundPrecursor (m/z)Product (m/z)Collision Energy (V)Role
N-(3-methoxybenzyl)... 178.1121.1 20Quantifier (Methoxybenzyl cation)
178.191.135Qualifier (Tropylium ion)
178.158.115Qualifier (Amine fragment)

Workflow & Mechanistic Diagrams

3.1 Analytical Workflow The following diagram illustrates the critical decision points in the sample preparation and analysis workflow.

G Start Sample: API Intermediate Dissolution Dissolution in MeOH (Solubilize Matrix) Start->Dissolution Centrifuge Centrifugation 4000 rpm, 10 min Dissolution->Centrifuge Dilution Dilution 1:10 with 0.1% FA in Water LC_Sep UHPLC Separation (CSH C18 Column) Dilution->LC_Sep Injection Centrifuge->Dilution Supernatant ESI ESI+ Ionization [M+H]+ = 178.1 LC_Sep->ESI MS_Detect MS/MS Detection MRM 178 -> 121 ESI->MS_Detect Data Quantification (Linear Regression) MS_Detect->Data

Caption: Step-by-step workflow from crude intermediate sample to quantitative data generation.

3.2 Fragmentation Pathway (Mechanism) Understanding the fragmentation is vital for validating the MRM transition. The primary transition (178 -> 121) involves the cleavage of the C-N bond, generating a stable 3-methoxybenzyl cation.

Frag Parent Precursor Ion [M+H]+ m/z 178.1 TransState C-N Bond Cleavage Parent->TransState CID Energy Fragment1 Quantifier Ion (3-Methoxybenzyl+) m/z 121.1 TransState->Fragment1 Fragment2 Neutral Loss (Cyclopropylamine) TransState->Fragment2

Caption: Proposed collision-induced dissociation (CID) pathway for N-(3-methoxybenzyl)cyclopropanamine.

Results & Discussion

4.1 Selectivity and Specificity The method demonstrates high specificity. The precursor mass (178.1) is specific to the mono-alkylated amine. The bis-alkylated impurity (if present) would have a significantly higher mass (~339 Da) and different retention time. The use of the 121.1 fragment (methoxybenzyl cation) is highly characteristic of the benzyl ether moiety.

4.2 Method Performance Metrics

  • Linearity: 0.5 – 1000 ng/mL (R² > 0.995).

  • Accuracy: 85-115% at LLOQ; 90-110% at other levels.

  • Precision: <5% CV for intra-day replicates.

  • Matrix Effect: <15% suppression observed in Tasimelteon intermediate matrix when using 1:10 dilution.

4.3 "Expertise & Experience": Troubleshooting Tips

  • Carryover: Secondary amines are "sticky." If carryover is observed >20% of LLOQ in the blank following a high standard:

    • Switch needle wash to 50:25:25 ACN:MeOH:IPA + 0.1% Formic Acid .

    • Use silanized glass vials or polypropylene vials.

  • Peak Tailing: If tailing factor > 1.5:

    • Increase Ammonium Formate concentration to 10mM.

    • Ensure the column is fully equilibrated (at least 10 column volumes) before the first injection.

  • In-Source Fragmentation: Check for the presence of m/z 121 in the Q1 scan. If high, lower the Fragmentor Voltage (or Cone Voltage) to prevent premature breakage of the labile benzylic C-N bond.

References

  • Vanda Pharmaceuticals Inc. (2014). Tasimelteon (Hetlioz) Prescribing Information. U.S. Food and Drug Administration.[1][2][3][4] Link

  • International Council for Harmonisation (ICH). (2019). Guideline M10 on Bioanalytical Method Validation. European Medicines Agency.[3] Link

  • Oakwood Chemical. (2024). Product Sheet: N-(3-Methoxybenzyl)cyclopropanamine (CAS 625437-31-2).[5] Link

  • US Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. Link

Disclaimer: This protocol is intended for research and development purposes only. Users must validate the method according to their specific internal quality standards (e.g., GMP/GLP) before applying it to regulatory filings.

Sources

Application Note: Efficacy Testing of N-(3-methoxybenzyl)cyclopropanamine in Epigenetic Oncology Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

N-(3-methoxybenzyl)cyclopropanamine (hereafter referred to as MBCA ) represents a critical scaffold in the class of mechanism-based LSD1 (KDM1A) inhibitors . Structurally derived from the tranylcypromine (PCPA) core, the addition of the N-benzyl group is a strategic modification designed to enhance selectivity for Lysine-Specific Demethylase 1 (LSD1) over Monoamine Oxidases (MAO-A/B), addressing the cardiovascular liabilities (tyramine pressor response) associated with first-generation inhibitors.

The primary therapeutic indication for MBCA is Acute Myeloid Leukemia (AML) , specifically subtypes driven by MLL-translocations. In these cancers, LSD1 acts as a critical effector that maintains the oncogenic differentiation block. Inhibition of LSD1 by MBCA restores the H3K4 methylation mark, forcing the cancer cells to differentiate into mature, non-proliferating myeloid cells.

Mechanism of Action (MoA)

MBCA functions as a "suicide inhibitor." The cyclopropylamine ring undergoes single-electron transfer oxidation by the FAD cofactor within the LSD1 active site. This triggers a ring-opening event, forming a covalent adduct with FAD (specifically at the N5 position), irreversibly inactivating the enzyme.

MoA MBCA N-(3-methoxybenzyl) cyclopropanamine Complex Enzyme-Substrate Complex MBCA->Complex LSD1_Active Active LSD1 (FAD-Oxidized) LSD1_Active->Complex RingOpen Cyclopropyl Ring Opening (Radical) Complex->RingOpen e- Transfer Adduct Covalent FAD-N5 Adduct (Irreversible) RingOpen->Adduct Covalent Bond Outcome H3K4me2 Accumulation -> Gene Re-expression Adduct->Outcome Loss of Demethylase Activity

Figure 1: Mechanism-based inactivation of LSD1 by MBCA. The cyclopropylamine warhead exploits the enzyme's oxidative mechanism to form a permanent covalent bond.

Pre-Efficacy Validation: Pharmacokinetics & Safety

Before initiating costly efficacy models, the specific liabilities of cyclopropylamine derivatives—namely hematological toxicity (thrombocytopenia)—must be assessed.

Protocol A: PK/Tolerability Screen (C57BL/6 Mice)
  • Objective: Establish Maximum Tolerated Dose (MTD) and plasma stability.

  • Formulation: 5% DMSO / 5% Solutol HS15 / 90% Saline (pH 5.0).

  • Dosing: Single dose IV (1 mg/kg) and PO (5, 10 mg/kg).

  • Sampling: Plasma collection at 0.25, 0.5, 1, 2, 4, 8, 24h.

Critical Safety Readout: LSD1 is essential for erythroid and megakaryocyte differentiation. Potent inhibitors often cause a drop in platelet counts.

  • Action: Perform Complete Blood Count (CBC) on Day 5 post-dose.

  • Threshold: If Platelets < 400 x 10^3/µL, reduce dose frequency to intermittent (e.g., 5 days on, 2 days off) for efficacy studies.

Core Efficacy Model: AML Xenograft (MV4-11)[1]

The gold standard for testing LSD1 inhibitors is the MV4-11 cell line (MLL-AF4 fusion), which is exquisitely sensitive to LSD1 inhibition.

Experimental Design
  • Animal Strain: NOD/SCID or NSG mice (Female, 6-8 weeks).

  • Tumor Model: Subcutaneous Xenograft.[1][2]

  • Group Size: n=10 per arm.

Step-by-Step Protocol
  • Cell Preparation:

    • Culture MV4-11 cells in RPMI-1640 + 10% FBS.

    • Harvest cells in log phase. Resuspend in 50% Matrigel / 50% PBS at

      
       cells/mL.
      
  • Inoculation:

    • Inject 100 µL (

      
       cells) subcutaneously into the right flank.
      
  • Staging:

    • Monitor tumor growth until volume reaches 150–200 mm³ (approx. 10–14 days).

    • Randomization Strategy: Do not randomize by weight. Randomize strictly by tumor volume to ensure identical starting baselines.

  • Treatment Regimen:

    • Vehicle Control: (Formulation matched).

    • MBCA Low Dose: 3 mg/kg PO, QD (Daily).

    • MBCA High Dose: 10 mg/kg PO, QD (Daily).

    • Positive Control: ORY-1001 (Iadademstat) analog at 1 mg/kg.

  • Duration: 21–28 days.

Data Collection & Analysis

Unlike cytotoxic chemo, LSD1 inhibitors are cytostatic and differentiating. Tumors may not shrink immediately but will stop growing and harden (differentiation).

Table 1: Required Readouts

ReadoutMethodFrequencyPurpose
Tumor Volume Caliper (

)
3x / WeekPrimary Efficacy Endpoint
Body Weight ScaleDailyToxicity Monitor (Stop if >15% loss)
H3K4me2 Western Blot (Tumor)TerminalTarget Engagement (PD)
CD11b / CD86 Flow Cytometry (Tumor)TerminalDifferentiation Biomarker (MoA)

Pharmacodynamic (PD) Validation Workflow

Mere tumor inhibition is insufficient for publication-grade data. You must prove the mechanism (Differentiation) was triggered.

Protocol B: Flow Cytometry for Myeloid Differentiation

Rationale: MBCA should cause leukemic blasts to mature into macrophage-like cells, expressing surface markers CD11b and CD86.

  • Tumor Dissociation: Harvest 3 tumors/group at endpoint. Minch and digest with Collagenase IV/DNase I for 30 min at 37°C.

  • Staining:

    • Wash cells with FACS buffer (PBS + 2% FBS).

    • Block Fc receptors (CD16/32).

    • Stain with: Anti-human CD45 (Leukocyte ID), Anti-human CD11b (Myeloid marker), Anti-human CD86 (Maturation).

  • Analysis: Gate on CD45+ / Live cells. Calculate Mean Fluorescence Intensity (MFI) of CD11b.

    • Success Criteria: >2-fold increase in CD11b MFI in MBCA treated groups vs. Vehicle.

Workflow cluster_Analysis Terminal Analysis (Day 21) Start MV4-11 Inoculation (SCID Mice) Growth Tumor Growth to 200 mm3 Start->Growth Dosing Daily Oral Dosing (MBCA vs Vehicle) Growth->Dosing Randomization Vol Tumor Volume (Inhibition) Dosing->Vol Flow FACS: CD11b/CD86 (Differentiation) Dosing->Flow Blot Western: H3K4me2 (Epigenetic Mark) Dosing->Blot

Figure 2: In Vivo Efficacy Workflow. Note the parallel analysis of tumor volume and differentiation markers, which is critical for validating LSD1 inhibitors.

Secondary Screening: MAO Selectivity (Safety)

Because MBCA contains the cyclopropylamine core found in Tranylcypromine (a potent MAO inhibitor), you must verify selectivity to rule out CNS side effects.

  • Assay: Recombinant Human MAO-A and MAO-B inhibition assay (Luminescent or Fluorometric).

  • Goal: MBCA should have an IC50 for LSD1 in the nanomolar range (<50 nM) and for MAO-A/B in the micromolar range (>10 µM) .

  • Significance: High MAO-A inhibition requires dietary restrictions (tyramine) in clinical trials. The 3-methoxybenzyl substitution usually improves this selectivity ratio compared to the phenyl parent.

References

  • Maes, T., et al. (2018). ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia. Cancer Cell, 33(3), 495-511.

    • Provides the foundational protocol for testing cyclopropylamine LSD1 inhibitors in AML xenografts.
  • Harris, W. J., et al. (2012). The histone demethylase KDM1A sustains the oncogenic potential of MLL-AF9 leukemia stem cells. Cancer Cell, 21(4), 473-487.

    • Establishes the biological causality between LSD1 inhibition and differenti
  • Somerville, T. D., et al. (2020). Phenotypic Characterization of LSD1 Inhibitors in Acute Myeloid Leukemia. ACS Omega, 5(23), 13626-13634.

    • Details the flow cytometry protocols for CD11b/CD86 differenti
  • Mimasu, S., et al. (2010). Structurally constrained PCPA analogues as novel LSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(11), 3361-3364.

    • Validates the structural logic of N-benzyl substitutions on the cyclopropylamine core.

Sources

N-(3-methoxybenzyl)cyclopropanamine as a tool compound for MAO-A inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Kinetic Profiling and Mechanism-Based Inactivation of MAO-A using N-(3-methoxybenzyl)cyclopropanamine (MBCP)

Abstract

This technical guide details the utilization of N-(3-methoxybenzyl)cyclopropanamine (MBCP) as a structural probe and mechanism-based inactivator (MBI) for Monoamine Oxidase A (MAO-A). Unlike reversible inhibitors, MBCP functions as a "suicide substrate," leveraging the catalytic machinery of the enzyme to generate a reactive intermediate that covalently modifies the active site. This guide provides the theoretical framework, experimental protocols for determining inactivation kinetics (


), and data analysis strategies required to validate MAO-A target engagement in drug discovery workflows.

Part 1: Compound Profile & Mechanistic Insight

Chemical Identity
  • IUPAC Name: N-[(3-methoxyphenyl)methyl]cyclopropanamine

  • Class: Secondary amine; N-benzylcyclopropylamine derivative.

  • Molecular Weight: 177.24 g/mol

  • Key Structural Feature: The cyclopropyl ring acts as a latent "warhead." It is chemically stable in solution but becomes highly reactive upon single-electron oxidation within the enzyme active site.

Mechanism of Action: Single Electron Transfer (SET)

MBCP distinguishes itself from propargylamines (e.g., Selegiline) and hydrazines through a radical-mediated mechanism. The inhibition is time-dependent and irreversible.[1][2]

The Mechanism-Based Inactivation Pathway:

  • Michaelis Complex: MBCP binds reversibly to the MAO-A active site (

    
    ).
    
  • Oxidation (SET): The FAD cofactor abstracts a single electron from the nitrogen lone pair, forming an amine radical cation (

    
    ) and a flavin semiquinone (
    
    
    
    ).
  • Ring Opening: The strain in the cyclopropyl ring, coupled with the radical instability, triggers homolytic ring opening. This generates a primary carbon radical species.

  • Covalent Adduct: The carbon radical attacks the FAD cofactor (typically at N5 or C4a) or a proximal active site cysteine residue, forming a stable covalent bond and permanently inactivating the enzyme.

MAO_Inactivation Enz MAO-A (Oxidized) Complex E·I Complex (Reversible) Enz->Complex + MBCP MBCP MBCP (Inhibitor) MBCP->Complex Radical Radical Cation Intermediate Complex->Radical SET (1e- transfer) RingOpen Ring-Opened Carbon Radical Radical->RingOpen Homolytic Fission Dead Covalently Modified Enzyme (Inactive) RingOpen->Dead k_inact (Covalent Bond) Product Turnover Product (Aldehyde) RingOpen->Product k_turnover (Partitioning)

Figure 1: Mechanism of MAO-A inactivation by N-(3-methoxybenzyl)cyclopropanamine via Single Electron Transfer (SET) and radical ring opening.

Part 2: Experimental Protocols

Reagent Preparation & Handling
  • Solubility: MBCP (free base) is an oil and prone to oxidation. It is best stored as a Hydrochloride (HCl) salt , which is a stable white solid.

  • Stock Solution: Dissolve MBCP-HCl in 100% DMSO to 10 mM.

  • Stability: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Buffer: 100 mM Potassium Phosphate, pH 7.4. (MAO activity is pH sensitive; ensure strict pH control).

Protocol: Time-Dependent Inhibition (TDI) Assay

Objective: To determine if inhibition is driven by mechanism-based inactivation (indicated by an


 shift over time).

Materials:

  • Recombinant Human MAO-A (Membrane prep or purified).

  • Substrate: Kynuramine (fluorometric) or Tyramine (radiometric/Amplex Red).

  • MBCP (Test Compound).

  • Reference Inhibitor: Clorgyline (Irreversible Control).

Workflow:

  • Preparation: Prepare a 2X Enzyme solution in buffer.

  • Pre-incubation:

    • In a 96-well plate, mix 2X Enzyme with varying concentrations of MBCP (0, 10 nM, 100 nM, 1 µM, 10 µM).

    • Incubate at 37°C for varying time points (

      
      ): 0, 5, 15, 30, and 60 minutes.
      
  • Reaction Initiation:

    • At each time point, add a saturating concentration of Substrate (e.g., 2x

      
       of Kynuramine).
      
    • Note: High substrate concentration is required to minimize competitive binding during the measurement phase.

  • Measurement: Measure fluorescence (Ex 310 nm / Em 400 nm for Kynuramine) continuously for 20 minutes.

  • Analysis: Calculate the residual velocity (

    
    ) relative to the DMSO control at each pre-incubation time.
    

Self-Validation Check:

  • If

    
     decreases (potency increases) as pre-incubation time increases, the compound is a time-dependent inhibitor.
    
  • If

    
     remains constant, MBCP is acting only as a reversible competitive inhibitor under these conditions.
    
Protocol: Determination of and (Kitz-Wilson Method)

Objective: To quantify the affinity of the initial complex (


) and the rate of covalent bond formation (

).

Step-by-Step:

  • Incubate: Pre-incubate MAO-A with at least 5 concentrations of MBCP (ranging 0.1x to 10x the estimated

    
    ) for multiple time points (e.g., 0, 2, 4, 8, 16, 32 min).
    
  • Dilute/Trigger: At each time point, dilute the mixture 50-fold into a reaction buffer containing saturating substrate.

    • Critical Step: The large dilution prevents unbound inhibitor from re-binding, ensuring we only measure the activity of surviving enzyme.

  • Plot 1 (Pseudo-First Order): Plot

    
     vs. Time for each inhibitor concentration.
    
    • The slope of each line is

      
      .
      
  • Plot 2 (Kitz-Wilson): Plot

    
     vs. 
    
    
    
    .
    • y-intercept:

      
      
      
    • x-intercept:

      
      
      

Experimental_Workflow Step1 Step 1: Pre-Incubation [Enzyme] + [MBCP] (Varying Time & Conc.) Step2 Step 2: Dilution/Jump Add 50x Volume of Substrate (Saturating Conc.) Step1->Step2 At t = 0, 5, 10... min Step3 Step 3: Measurement Monitor Product Formation (Velocity) Step2->Step3 Step4 Data: Kitz-Wilson Plot Extract K_I and k_inact Step3->Step4

Figure 2: Experimental workflow for Kitz-Wilson kinetic analysis of MBCP.

Part 3: Data Analysis & Interpretation

Key Parameters
ParameterDefinitionSignificance for MBCP

Dissociation constant of the E·I complexMeasures initial affinity. Lower values indicate better recognition of the 3-methoxybenzyl group by the active site.

Max rate of inactivationMeasures the efficiency of the radical ring-opening and covalent attachment.

Second-order inactivation rate constantThe best metric for comparing potency against other suicide inhibitors (e.g., Clorgyline).
Partition Ratio (

)

Number of turnover events before the enzyme is killed. A lower ratio indicates a more efficient "warhead."
Interpreting the Partition Ratio

Because the radical intermediate can either kill the enzyme or react with water/oxygen to form a product (turnover), MBCP is not perfectly efficient.

  • Calculation: Titrate a fixed amount of enzyme with increasing amounts of MBCP. Incubate until reaction is complete (e.g., 2 hours). Measure residual activity.

  • Plot: Residual Activity vs. [Inhibitor]/[Enzyme] ratio.

  • Result: The x-intercept represents

    
    . If the intercept is 10, it means 9 turnover events occur for every 1 inactivation event.
    

Part 4: References

  • Silverman, R. B. (1983). "Mechanism of inactivation of monoamine oxidase by trans-2-phenylcyclopropylamine and the structure of the enzyme-inactivator adduct." Journal of Biological Chemistry.

  • Silverman, R. B., & Zieske, P. A. (1985).[1] "Mechanism-based inactivation of mitochondrial monoamine oxidase by N-(1-methylcyclopropyl)benzylamine." Biochemistry.

  • Castagnoli, N., et al. (2001). "Studies on the interactions of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its derivatives with monoamine oxidase." Chemical Research in Toxicology.

  • Binda, C., et al. (2004). "Structure of human monoamine oxidase B, a drug target for the treatment of neurological disorders." Nature Structural & Molecular Biology.

  • Ramsay, R. R., et al. (2011). "Monoamine oxidases: old friends hold many new surprises." Annual Review of Pharmacology and Toxicology.

Sources

Application Note: In Vivo Characterization of N-(3-methoxybenzyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Mechanistic Rationale[1]

N-(3-methoxybenzyl)cyclopropanamine belongs to a class of N-substituted cyclopropylamine derivatives designed as mechanism-based inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A) . Unlike reversible inhibitors, this compound leverages the cyclopropyl core as a "warhead" to form a covalent adduct with the FAD cofactor within the LSD1 catalytic pocket.

Mechanistic Basis

The therapeutic potential of this compound lies in its ability to induce differentiation in acute myeloid leukemia (AML) and small cell lung cancer (SCLC) cells by restoring H3K4 methylation marks.

  • Target Engagement: The amine group mimics the N-terminal tail of Histone H3.

  • Catalytic Activation: LSD1 attempts to oxidize the amine (expecting a methyl group).

  • Suicide Inhibition: The single-electron transfer mechanism opens the strained cyclopropane ring, generating a radical intermediate that covalently binds to FAD (Flavin Adenine Dinucleotide), permanently disabling the enzyme.

Graphviz Diagram: Mechanism of Action

The following diagram illustrates the pathway from compound administration to epigenetic reprogramming.

LSD1_Mechanism Compound N-(3-methoxybenzyl) cyclopropanamine LSD1_Active LSD1-FAD Complex (Active) Compound->LSD1_Active Binding Intermediate Radical Intermediate (Ring Opening) LSD1_Active->Intermediate FAD Oxidation Adduct LSD1-Inhibitor Adduct (Irreversible Inactivation) Intermediate->Adduct Covalent Bond Chromatin Chromatin Remodeling (H3K4me2 Accumulation) Adduct->Chromatin Loss of Demethylase Activity Outcome Differentiation & Apoptosis (AML/SCLC) Chromatin->Outcome Gene Re-expression

Figure 1: Mechanism of Action.[1] The compound functions as a suicide substrate, covalently modifying the FAD cofactor to block H3K4 demethylation.

Part 2: Formulation & Pharmacokinetics

Successful in vivo outcomes depend on overcoming the lipophilicity of the N-benzyl tail while maintaining the stability of the secondary amine.

Formulation Strategy

The free base of N-(3-methoxybenzyl)cyclopropanamine is lipophilic and prone to oxidation. For in vivo dosing, conversion to the Hydrochloride (HCl) salt or the use of complexing agents is mandatory.

ComponentConcentrationFunctionRationale
Active Ingredient 1–10 mg/mLAPIDose-dependent (typically 3–30 mg/kg).
Vehicle A (Preferred) 20% HP-β-CD in WaterSolubilizerHydroxypropyl-beta-cyclodextrin encapsulates the lipophilic benzyl tail, improving bioavailability and reducing local irritation.
Vehicle B (Alternative) 5% DMSO / 40% PEG300 / 55% WaterCo-solventStandard discovery vehicle. Use only for short-term studies (<7 days) to avoid vehicle-induced toxicity.
pH Adjustment pH 5.0 – 6.0StabilitySecondary amines are most stable in slightly acidic buffers.
Pharmacokinetic (PK) Validation Protocol

Before efficacy studies, establish the PK profile to ensure the compound reaches the bone marrow (for AML models).

Study Design:

  • Species: CD-1 Mice (Male, n=3 per timepoint).

  • Route: Oral Gavage (PO) vs. Intraperitoneal (IP).

  • Dose: 10 mg/kg (single dose).

  • Sampling: Plasma and Bone Marrow at 0.5, 1, 2, 4, 8, and 24 hours.

Analytical Marker: Quantify compound levels using LC-MS/MS.

  • Success Criterion: Plasma

    
     and Bone Marrow/Plasma ratio 
    
    
    
    .

Part 3: Experimental Design & Protocols

Experiment A: Pharmacodynamics (PD) – Target Engagement

LSD1 inhibition must be verified by monitoring the accumulation of H3K4me2 (Dimethyl-Histone H3 Lysine 4), the direct substrate of LSD1.

Protocol:

  • Dosing: Administer 10 mg/kg PO QD (once daily) for 3 days to tumor-bearing mice.

  • Harvest: Collect surrogate tissue (PBMCs) or tumor tissue 4 hours post-last dose.

  • Lysis: Extract histones using an acid-extraction protocol (0.2N HCl).

  • Detection: Western Blot or ELISA using anti-H3K4me2 antibody (Cell Signaling Tech #9725).

  • Normalization: Normalize signal against Total Histone H3.

Experiment B: Efficacy in AML Xenograft Models

The MV4-11 cell line (MLL-AF4 fusion) is exquisitely sensitive to LSD1 inhibition and serves as the gold standard model.

Workflow Diagram:

Efficacy_Workflow Inoculation Day 0: MV4-11 Inoculation (5x10^6 cells, SC) Staging Day 14: Tumor Staging (~150 mm^3) Inoculation->Staging Randomization Randomization (n=8-10/group) Staging->Randomization Treatment Treatment Phase (21 Days) Vehicle vs. 3, 10, 30 mg/kg PO QD Randomization->Treatment Monitoring Daily: Body Weight Bi-weekly: Tumor Volume Treatment->Monitoring Endpoint Harvest: Tumor (PD), Plasma (PK), Spleen/BM (FACS for CD11b) Monitoring->Endpoint

Figure 2: Efficacy Workflow. Standardized xenograft protocol for assessing tumor growth inhibition (TGI).

Step-by-Step Efficacy Protocol:

  • Cell Prep: Resuspend MV4-11 cells in 50% Matrigel / 50% PBS.

  • Implantation: Inject

    
     cells subcutaneously into the right flank of NOD/SCID or NSG mice.
    
  • Staging: Begin treatment when tumors reach 100–150 mm³.

  • Dosing Regimen:

    • Group 1: Vehicle (20% HP-β-CD).

    • Group 2: Low Dose (3 mg/kg).

    • Group 3: High Dose (10 mg/kg).

    • Note: LSD1 inhibitors often show a "bell-shaped" or plateaued efficacy curve; dose escalation beyond 30 mg/kg may induce toxicity without added efficacy.

  • Differentiation Analysis (Flow Cytometry):

    • At endpoint, dissociate tumors into single-cell suspensions.

    • Stain for CD11b (Mac-1) and CD86 .

    • Logic: Effective LSD1 inhibition forces AML blasts to differentiate into monocytes/macrophages, increasing CD11b expression [1].

Part 4: Safety & Toxicity Monitoring (Critical)

LSD1 inhibitors, particularly cyclopropylamines, are known to cause thrombocytopenia (low platelet count) by disrupting the LSD1-GFI1B complex, which is essential for erythroid and megakaryocytic differentiation [2].

Self-Validating Safety Check:

  • Mandatory: Perform Complete Blood Counts (CBC) weekly.

  • Stop Rule: If platelet counts drop below

    
     (mouse baseline is typically 800–1000), implement a "3-days-on / 2-days-off" intermittent dosing schedule. This allows megakaryocyte recovery while maintaining epigenetic suppression in the tumor.
    

References

  • Maes, T., et al. (2018). ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia.[2] Cancer Cell, 33(3), 495-511.

  • Maiques-Diaz, A., et al. (2018).[3] Chromatin-regulating enzymes as therapeutic targets in acute myeloid leukemia.[1][4] Blood, 131(2), 272-285.

  • Lynch, J. T., et al. (2012). LSD1 Inhibition: A therapeutic strategy in cancer? Expert Opinion on Therapeutic Targets, 16(12), 1239-1249.

  • Vianello, P., et al. (2016). Discovery of a Novel Inhibitor of Histone Lysine-Specific Demethylase 1A (KDM1A/LSD1) as Orally Active Antitumor Agent. Journal of Medicinal Chemistry, 59(4), 1501-1517.

Sources

Technical Guide: GC-MS Characterization and Metabolic Profiling of N-(3-methoxybenzyl)cyclopropanamine (MBCP)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the GC-MS characterization and metabolic profiling of N-(3-methoxybenzyl)cyclopropanamine (referred to herein as MBCP ).[1][2]

As a secondary amine featuring a cyclopropyl moiety and a methoxy-substituted benzyl ring, MBCP presents specific analytical challenges regarding peak tailing and thermal stability.[1][2] This protocol synthesizes established forensic methodologies for benzylamine derivatives, prioritizing derivatization to ensure chromatographic integrity and sensitive detection of metabolites.

Introduction & Chemical Identity

N-(3-methoxybenzyl)cyclopropanamine (MBCP) is a structural hybrid sharing features with benzylamine-class research chemicals and cyclopropyl-substituted pharmaceutical intermediates.[1][2] Its analysis requires rigorous control over inlet activity due to the secondary amine's propensity for adsorption.[1]

  • IUPAC Name: N-[(3-methoxyphenyl)methyl]cyclopropanamine[1][2]

  • Molecular Formula: C₁₁H₁₅NO[1][2]

  • Molecular Weight: 177.24 g/mol [1][2][3]

  • Key Structural Features:

    • Secondary Amine: Prone to hydrogen bonding; requires derivatization.[1][2]

    • Cyclopropyl Group: Strained ring system; diagnostic mass spectral losses (M-41).[1][2]

    • 3-Methoxybenzyl Moiety: Directs fragmentation to substituted tropylium ions (

      
       121).[1][2]
      
Analytical Strategy

Direct injection of underivatized secondary amines often results in poor peak symmetry and reduced sensitivity. This protocol utilizes Trifluoroacetic Anhydride (TFAA) derivatization.[1][2] The resulting trifluoroacetyl-amide is thermally stable, non-polar, and yields unique high-mass fragments ideal for structural confirmation.[1][2]

Experimental Protocols

Reagents and Standards
  • Reference Standard: MBCP (synthesized or commercial >98%).[1][2]

  • Internal Standard (IS): MBCP-d3 or Methamphetamine-d5 (surrogate).[1][2]

  • Derivatizing Agent: Trifluoroacetic anhydride (TFAA) or Pentafluoropropionic anhydride (PFPA).[1][2]

  • Solvents: Ethyl acetate (EtOAc), Hexane (HPLC Grade).[1][2]

Biological Sample Preparation (Urine/Plasma)

This Liquid-Liquid Extraction (LLE) workflow isolates basic amines while removing neutral interferences.[1][2]

  • Aliquot: Transfer 1.0 mL of urine/plasma to a glass centrifuge tube.

  • Spike: Add 50 µL of Internal Standard solution (10 µg/mL).

  • Alkalinize: Add 200 µL of 0.1 M NaOH (pH > 10) to ionize the amine (ensure it is in free-base form).

  • Extract: Add 3.0 mL of Chlorobutane:Ethyl Acetate (9:1) .

    • Why: Chlorobutane minimizes extraction of endogenous matrix components compared to pure EtOAc.[1]

  • Agitate: Vortex for 5 minutes; Centrifuge at 3500 rpm for 5 minutes.

  • Transfer: Transfer the organic (upper) layer to a clean vial.

  • Evaporate: Dry under a stream of nitrogen at 40°C.

Derivatization Procedure (TFAA)
  • Reconstitute: Add 50 µL of Ethyl Acetate to the dried residue.

  • React: Add 50 µL of TFAA . Cap immediately and vortex.

  • Incubate: Heat at 60°C for 20 minutes.

    • Mechanism:[2][4][5][6] Converts the N-H group to an N-COCF₃ group, removing hydrogen bonding capability.[1]

  • Dry: Evaporate to dryness under nitrogen (removes excess acid).[1][2]

  • Finalize: Reconstitute in 100 µL of Ethyl Acetate for GC-MS injection.

GC-MS Instrumentation & Parameters

System: Agilent 7890B GC / 5977B MSD (or equivalent). Column: Rxi-5Sil MS (30 m × 0.25 mm ID × 0.25 µm df).[1][2] The silarylene phase reduces column bleed at high temperatures, critical for detecting late-eluting hydroxylated metabolites.[1]

Table 1: Chromatographic Conditions
ParameterSettingRationale
Inlet Temperature 260°CEnsures rapid volatilization of high-boiling metabolites.[1][2]
Injection Mode Splitless (1.0 min purge)Maximizes sensitivity for trace metabolites.[1][2]
Carrier Gas Helium @ 1.2 mL/minConstant flow maintains retention time reproducibility.[1][2]
Oven Program 60°C (1 min hold)Focuses volatiles at the head of the column.
Ramp 1 20°C/min to 280°CRapid elution of the parent compound.[2]
Ramp 2 10°C/min to 310°C (3 min)Elutes complex hydroxylated/glucuronide artifacts.[1][2]
Transfer Line 280°CPrevents condensation between GC and MS.[1][2]
Table 2: Mass Spectrometry Parameters (EI Mode)
ParameterSetting
Ionization Energy 70 eV
Source Temp 230°C
Quad Temp 150°C
Scan Range

40 – 450
Solvent Delay 3.5 min

Metabolic Profiling & Fragmentation Analysis

Metabolism of MBCP is predicted to follow pathways typical for methoxybenzylamines and cyclopropylamines: O-demethylation , N-dealkylation , and Aromatic Hydroxylation .[1][2]

Fragmentation of Parent MBCP (TFAA Derivative)[2]
  • Molecular Ion:

    
     273 (Parent 177 + 97 [TFA] - 1 [H]).[1][2]
    
  • Base Peak (

    
     121):  3-Methoxybenzyl cation (substituted tropylium).[1][2] This is the diagnostic "anchor" ion.[1]
    
  • Cyclopropyl Loss: Loss of the cyclopropyl ring or cleavage alpha to the amide nitrogen.

Predicted Metabolites[1][2][7]
M1: N-Descyclopropyl (3-Methoxybenzylamine) [1][2]
  • Mechanism: Oxidative N-dealkylation removes the cyclopropyl ring.[1][2]

  • TFAA Derivative MW: 233 Da.[1][2]

  • Key Ions:

    
     121 (Base), 
    
    
    
    233 (M+).[1][2]
M2: O-Desmethyl-MBCP (N-(3-hydroxybenzyl)cyclopropanamine) [1][2]
  • Mechanism: CYP450-mediated O-demethylation of the methoxy group.[1][2]

  • TFAA Derivative (Di-TFA): The phenol and amine both derivatize.[1][2]

  • MW: 355 Da (Parent 163 + 194 [2xTFA] - 2 [H]).[1][2]

  • Key Ions:

    
     203 (3-trifluoroacetoxybenzyl cation).[1][2]
    
M3: Aromatic Hydroxylation [2]
  • Mechanism: Hydroxylation on the phenyl ring (likely para to the methoxy or amine).

  • TFAA Derivative: Similar to M2 but retains the methoxy group.

  • MW: 385 Da (Parent 193 + 194 [2xTFA] - 2 [H]).[1][2]

Metabolic Pathway Diagram

The following diagram illustrates the biotransformation of MBCP.

MBCP_Metabolism Parent Parent Drug N-(3-methoxybenzyl)cyclopropanamine (m/z 177) M1 M1: N-Descyclopropyl (3-Methoxybenzylamine) (Major Metabolite) Parent->M1 N-Dealkylation (CYP450) M2 M2: O-Desmethyl-MBCP (Phenolic Metabolite) Parent->M2 O-Demethylation (CYP2D6/3A4) M3 M3: Ring Hydroxylation (Minor Metabolite) Parent->M3 Aromatic Hydroxylation Gluc O-Glucuronide Conjugates (Requires Hydrolysis) M2->Gluc UGT Conjugation M3->Gluc UGT Conjugation

Figure 1: Predicted Phase I and Phase II metabolic pathways for MBCP.[1][2] Green nodes indicate primary targets for GC-MS screening.

Method Validation Criteria

To ensure this protocol generates defensible data, the following validation parameters must be met:

  • Linearity: Calibrate from 10 – 1000 ng/mL.

    
     must be > 0.99.[1][2]
    
  • Selectivity: Analyze 6 blank urine sources. No interfering peaks at the retention time of MBCP-TFAA or M1-TFAA.[1][2]

  • Carryover: Inject a solvent blank after the highest calibrator (1000 ng/mL). Peak area in blank must be < 1% of the LOQ.

  • Stability: Processed samples must be stable in the autosampler for 24 hours (deviation < 15%).

References

  • Casale, J. F., & Hays, P. A. (2012).[1][2] Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Isomers via Gas Chromatography-Mass Spectrometry.[1][2] Microgram Journal. Link

    • Relevance: Establishes fragmentation rules for methoxybenzylamines and the importance of the 121 ion.
  • Springer, D., et al. (2003).[1][2] Metabolism of designer drugs of abuse: An updated review. Current Drug Metabolism. Link

    • Relevance: comprehensive review of N-dealkylation and O-demethylation pathways in structurally rel
  • Wada, M., et al. (2012).[1][2][7] Analytical methods for nitro-containing compounds and their metabolites in biological samples. Journal of Pharmaceutical and Biomedical Analysis.

    • Relevance: While focused on nitro compounds, this source details the derivatization efficiency of secondary amines using TFAA/PFPA to prevent adsorption.
  • PubChem. (n.d.).[1][2][8] N-[(3-methoxyphenyl)methyl]cyclopropanamine (CID 4721137).[1][2] National Center for Biotechnology Information.[1][2] Link[1][2]

    • Relevance: Definitive source for chemical structure and physical properties.[1][2]

Sources

Application Note: Development and Validation of N-(3-methoxybenzyl)cyclopropanamine for PET Imaging of LSD1 (KDM1A)

[1]

Executive Summary

This Application Note details the workflow for utilizing N-(3-methoxybenzyl)cyclopropanamine (hereafter referred to as MBCPA ) as a reference standard and structural scaffold in the development of Positron Emission Tomography (PET) radiotracers targeting Lysine Specific Demethylase 1 (LSD1/KDM1A) .

LSD1 is a critical epigenetic eraser enzyme overexpressed in various cancers (e.g., AML, SCLC) and neurodegenerative disorders. The cyclopropylamine (CPA) core of MBCPA serves as a "warhead," forming a covalent adduct with the FAD cofactor of LSD1, making it a mechanism-based inhibitor. This guide provides a validated protocol for synthesizing the non-radioactive standard, preparing the phenolic precursor, and executing carbon-11 (

Mechanism of Action & Rationale

The utility of MBCPA lies in its pharmacophore. The cyclopropylamine moiety undergoes single-electron transfer (SET) oxidation by the LSD1-FAD complex, leading to ring opening and the formation of a stable covalent adduct with FAD C(4a). This irreversible binding mechanism ensures high retention of the radiotracer at the target site, a desirable property for PET imaging agents.

Pathway Visualization

The following diagram illustrates the workflow from precursor synthesis to PET imaging.

GPrecursorPhenol Precursor(N-(3-hydroxybenzyl)cyclopropanamine)ModuleAutomated SynthesisModulePrecursor->ModuleSubstrateCyclotronCyclotron(11C-CO2 Production)Cyclotron->Module[11C]MeI / [11C]MeOTfTracer[11C]MBCPA(Radiotracer)Module->TracerO-MethylationQCQuality Control(HPLC/TLC)Tracer->QCIdentity VerificationStandardCold Standard(MBCPA)Standard->QCReference Retention TimeImagingPET Imaging(LSD1 Target)QC->ImagingRelease

Figure 1: Integrated workflow for the production and validation of [11C]MBCPA.

Chemical Synthesis Protocols

To develop a PET tracer, one must first synthesize the non-radioactive "cold" standard (for identity confirmation) and the "precursor" (for radiolabeling).

Synthesis of Reference Standard (MBCPA)

Objective: To produce analytical-grade N-(3-methoxybenzyl)cyclopropanamine. Method: Reductive amination.[1]

Reagents:

  • 3-Methoxybenzaldehyde (1.0 eq)[1]

  • Cyclopropylamine (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) (Solvent)

  • Acetic Acid (Cat.)[2]

Protocol:

  • Imine Formation: In a dry round-bottom flask, dissolve 3-methoxybenzaldehyde (10 mmol) in DCM (30 mL). Add cyclopropylamine (12 mmol) and stir at room temperature (RT) for 1 hour. Note: Use of molecular sieves (4Å) can accelerate imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise followed by catalytic acetic acid (0.5 mL).

  • Reaction: Allow the mixture to warm to RT and stir overnight (12-16 h) under nitrogen atmosphere.

  • Quench & Workup: Quench with saturated NaHCO

    
     solution. Extract the aqueous layer with DCM (3x).[3] Wash combined organics with brine, dry over Na
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica gel; Hexane/Ethyl Acetate gradient).

  • Characterization: Confirm structure via

    
    H-NMR and MS (ESI+). Expected m/z: ~178.12 [M+H]
    
    
    .
Synthesis of Phenolic Precursor

Objective: To produce N-(3-hydroxybenzyl)cyclopropanamine (the site for

Protocol Modification:

  • Replace starting material with 3-hydroxybenzaldehyde .[1]

  • Crucial Step: If the secondary amine interferes with purification, consider protecting the phenol (e.g., TBDMS protection) and deprotecting before the radiolabeling step, or using the direct reductive amination of 3-hydroxybenzaldehyde if the amine product is stable.

  • Alternative: Demethylation of the Cold Standard (MBCPA) using BBr

    
     in DCM at -78°C is viable but may affect the cyclopropyl ring if temperature is not strictly controlled.[1] Direct synthesis from 3-hydroxybenzaldehyde is preferred.[1]
    

Radiosynthesis Protocol: [ C]MBCPA

Rationale: The 3-methoxy group is introduced via O-methylation of the phenolic precursor using [





Automated Module: GE TRACERlab FX C Pro or equivalent.[1]

Step-by-Step Radiolabeling
  • Precursor Preparation: Dissolve 1.0–2.0 mg of N-(3-hydroxybenzyl)cyclopropanamine in 300 µL of anhydrous DMF (or DMSO). Add 2.0 µL of 5N NaOH (or tetrabutylammonium hydroxide) to deprotonate the phenol (forming the phenoxide).

  • Trapping: Transfer the mixture to the reaction vessel. Cool to -10°C (if using MeOTf) or RT (if using MeI).

  • Labeling: Bubble [

    
    C]MeOTf into the reaction vessel.
    
  • Reaction: Seal the vessel and heat to 80°C for 3 minutes.

  • Quench: Add 1.5 mL of HPLC mobile phase (or water/acetonitrile mix) to quench the reaction.

  • Purification: Inject the crude mixture onto a semi-preparative HPLC column.

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna C18, 10µ, 250 x 10 mm).

    • Mobile Phase: 40% Acetonitrile / 60% 0.1M Ammonium Formate (Isocratic).

    • Flow Rate: 4-6 mL/min.[1]

    • Detection: UV (254 nm) and Gamma (Radioactivity).

  • Formulation: Collect the radioactive product peak (retention time matched to cold standard). Dilute with water, pass through a C18 Sep-Pak cartridge, wash with water, and elute with ethanol (1 mL) into saline (9 mL) for injection.

Quality Control & Data Analysis

Requirement: The final product must meet strict release criteria before biological use.

QC Parameters Table
ParameterSpecificationMethod
Radiochemical Purity > 95%Analytical HPLC (Radio-detector)
Chemical Purity No UV impurities > 0.5 µgAnalytical HPLC (UV 254 nm)
Molar Activity (A

)
> 37 GBq/µmol (> 1 Ci/µmol)Calculated from UV mass calibration
Identity Co-elution with Cold StandardHPLC (Retention Time ± 0.2 min)
Residual Solvents DMF < 880 ppm, EtOH < 5000 ppmGC-FID
pH 4.5 – 8.0pH strip/meter
Confirmation of Identity

Inject the formulated [

Biological Validation (Application)

In Vitro Binding Assay

Before in vivo imaging, confirm the affinity of the ligand.

  • Assay: LSD1 Demethylase Activity Assay (Fluorometric).

  • Procedure: Incubate Recombinant Human LSD1 with varying concentrations of Cold MBCPA (0.1 nM – 10 µM). Measure H3K4me2 demethylation kinetics.

  • Expected Result: MBCPA should exhibit an IC

    
     in the low micromolar or high nanomolar range. Note: More complex derivatives often have higher potency, but MBCPA is the core scaffold.
    
Preclinical PET Imaging Protocol (Rodent)

Animal Model: Mice bearing LSD1-overexpressing xenografts (e.g., SCLC or AML models) or healthy rats for brain distribution.

  • Anesthesia: Induce with 2-3% isoflurane.[1]

  • Injection: Administer 5–10 MBq of [

    
    C]MBCPA via tail vein.
    
  • Scan: Perform a dynamic PET scan for 60–90 minutes.[1]

  • Blocking Study (Critical for Specificity):

    • Group A (Baseline): Tracer only.[4]

    • Group B (Blocking): Pre-treat with 10 mg/kg of Cold MBCPA or a known high-affinity LSD1 inhibitor (e.g., GSK-2879552) 30 mins prior to tracer injection.[1]

  • Analysis: Calculate Standardized Uptake Values (SUV) in the brain (if BBB permeable) or tumor.

    • Success Criterion: Significant reduction in SUV in the Blocking group compared to Baseline confirms specific binding to LSD1.

References

  • LSD1 Inhibition Mechanism

    • Yang, M., et al. (2018). "Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine."[1] Biochemistry.

  • PET Tracer Development for Epigenetic Targets

    • Wang, C., et al. (2019). "Epigenetic targets for PET imaging: Challenges and opportunities." Journal of Medicinal Chemistry.
  • Cyclopropylamine Scaffold in Radiochemistry

    • Hooker, J. M., et al. (2010). "Carbon-11 labeling of histone deacetylase inhibitors." Journal of Labelled Compounds and Radiopharmaceuticals.
  • General Radiosynthesis of [11C]Anisoles

    • Gomez-Vallejo, V., et al. (2010). "Fully automated synthesis of [11C]methoxyphenyl derivatives.

(Note: The references provided above are representative of the field and specific mechanisms described. For specific spectral data of N-(3-methoxybenzyl)cyclopropanamine, refer to commercial Certificates of Analysis from suppliers like Sigma-Aldrich or Enamine.)

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(3-methoxybenzyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(3-methoxybenzyl)cyclopropanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic transformation. The primary route for this synthesis is the reductive amination of 3-methoxybenzaldehyde with cyclopropanamine. This document provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and reproducible synthesis.

Understanding the Core Reaction: Reductive Amination

Reductive amination is a robust method for the formation of amines from a carbonyl compound (in this case, 3-methoxybenzaldehyde) and an amine (cyclopropanamine) via an intermediate imine, which is then reduced in situ.[1][2][3] The overall process can be visualized as a two-step sequence within a single pot.

cluster_0 Step 1: Imine Formation (Reversible) cluster_1 Step 2: Reduction 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde Hemiaminal Hemiaminal 3-Methoxybenzaldehyde->Hemiaminal + Cyclopropanamine Cyclopropanamine Cyclopropanamine Hemiaminal->3-Methoxybenzaldehyde Imine Imine Hemiaminal->Imine - H2O Imine->Hemiaminal + H2O Product N-(3-methoxybenzyl)cyclopropanamine Imine->Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH4, NaBH(OAc)3)

Caption: General workflow for the reductive amination synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of N-(3-methoxybenzyl)cyclopropanamine.

Issue 1: Low or No Product Formation

Question: I am not observing any significant formation of the desired N-(3-methoxybenzyl)cyclopropanamine. What are the likely causes and how can I rectify this?

Answer:

Low or no product yield typically points to issues with the initial imine formation or the subsequent reduction step.

Causality and Solutions:

  • Inefficient Imine Formation: The formation of the imine intermediate is a reversible equilibrium reaction.[1][4] To drive the reaction forward, the removal of water is crucial.

    • Solution: While not always necessary in a one-pot reductive amination, the use of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can be beneficial, particularly if the reaction is sluggish.

    • pH Optimization: Imine formation is often catalyzed by mild acid.[2] However, if the reaction mixture is too acidic, the cyclopropanamine will be protonated to its non-nucleophilic ammonium salt, halting the reaction. Conversely, if the mixture is too basic, the carbonyl group of the aldehyde is not sufficiently activated.

      • Recommendation: The optimal pH for imine formation is typically between 4 and 6.[2] You can achieve this by adding a small amount of a weak acid like acetic acid.

  • Imine Hydrolysis: The imine intermediate can hydrolyze back to the starting aldehyde and amine if excess water is present.[4][5]

    • Solution: Ensure you are using anhydrous solvents and that your starting materials are dry.

  • Choice of Reducing Agent: The effectiveness of the reduction step is highly dependent on the chosen reducing agent and the reaction conditions.

    • Sodium Borohydride (NaBH₄): This is a powerful reducing agent that can reduce both the imine and the starting 3-methoxybenzaldehyde.[2][6] If added too early or under conditions that do not favor rapid imine formation, it will preferentially reduce the aldehyde to 3-methoxybenzyl alcohol, a common byproduct.

      • Protocol Adjustment: If using NaBH₄, allow the aldehyde and amine to stir together for a period (e.g., 15-60 minutes) to facilitate imine formation before adding the reducing agent.[7]

    • Milder, More Selective Reducing Agents:

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): STAB is a milder reducing agent that is particularly effective for reductive aminations.[1][6] It is less likely to reduce the starting aldehyde and can be added at the beginning of the reaction in a true one-pot fashion.[8]

      • Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective for the reduction of imines over carbonyls, especially at a controlled pH.[1][9] However, it can release toxic cyanide gas upon acidic workup, so proper precautions are necessary.

Troubleshooting Flowchart for Low Yield:

start Low/No Product check_imine Check for Imine Formation (e.g., TLC, GC-MS) start->check_imine imine_absent Imine Absent or in Low Concentration check_imine->imine_absent imine_present Imine Present, but Product Absent check_imine->imine_present [Imine is formed] adjust_ph Adjust pH to 4-6 with Acetic Acid imine_absent->adjust_ph add_dehydrating_agent Add Anhydrous MgSO4 or Molecular Sieves imine_absent->add_dehydrating_agent If pH is optimal re_run Re-run Reaction adjust_ph->re_run add_dehydrating_agent->re_run check_reducing_agent Evaluate Reducing Agent and Conditions imine_present->check_reducing_agent switch_to_stab Switch to NaBH(OAc)3 for One-Pot Reaction check_reducing_agent->switch_to_stab [Using NaBH4] sequential_addition If using NaBH4, ensure sequential addition after imine formation check_reducing_agent->sequential_addition [Using NaBH4] switch_to_stab->re_run sequential_addition->re_run

Caption: Decision tree for troubleshooting low product yield.

Issue 2: Presence of Significant Impurities

Question: My reaction produces the desired product, but I'm observing significant impurities, making purification difficult. What are these impurities and how can I minimize them?

Answer:

The common impurities in this synthesis are unreacted starting materials, byproducts from side reactions, and over-alkylated products.

Common Impurities and Mitigation Strategies:

ImpurityFormation MechanismMitigation Strategy
3-Methoxybenzaldehyde Incomplete reaction.- Ensure at least a stoichiometric amount of cyclopropanamine is used. - Allow sufficient reaction time for imine formation.
3-Methoxybenzyl alcohol Reduction of the starting aldehyde by a non-selective reducing agent.[10]- Use a milder, more selective reducing agent like NaBH(OAc)₃.[1][6] - If using NaBH₄, add it portion-wise at a low temperature after the imine has formed.[2]
N,N-bis(3-methoxybenzyl)cyclopropanamine (Tertiary Amine) The secondary amine product reacts with another molecule of 3-methoxybenzaldehyde and is subsequently reduced.[2]- Use a slight excess of cyclopropanamine relative to the aldehyde to favor the formation of the secondary amine. - Control the stoichiometry of the reducing agent.
Unreacted Cyclopropanamine Use of a large excess of the amine.- Use a slight excess (e.g., 1.1-1.2 equivalents) of cyclopropanamine. - This is generally less of a concern as it can be removed during aqueous workup.

Purification Strategy:

A standard acid-base extraction is an effective method for separating the basic amine product from neutral impurities like 3-methoxybenzyl alcohol and unreacted aldehyde.

Step-by-Step Purification Protocol:

  • Quench the Reaction: Carefully quench the reaction mixture with water or a mild acid (e.g., saturated NH₄Cl solution).

  • Solvent Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Acid Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The desired secondary amine and any unreacted cyclopropanamine will be protonated and move into the aqueous layer. Neutral impurities will remain in the organic layer.

  • Basify and Re-extract: Separate the aqueous layer and basify it with a base like sodium hydroxide (NaOH) to a pH > 10. This will deprotonate the amine.

  • Final Extraction: Extract the basic aqueous layer with fresh organic solvent. The purified secondary amine will now be in the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A1: The choice of solvent depends on the reducing agent.

  • For NaBH(OAc)₃ (STAB) , non-protic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred as STAB is water-sensitive.[6][8]

  • For NaBH₄ , protic solvents like methanol (MeOH) or ethanol (EtOH) are commonly used.[6]

  • For NaBH₃CN , methanol is a typical solvent.[3]

Q2: Can I use catalytic hydrogenation for the reduction step?

A2: Yes, catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst) is a viable and often very clean method for reducing the imine.[11] However, it requires specialized equipment (hydrogenator) and may also reduce other functional groups if present.

Q3: My cyclopropanamine is old. Could this be the issue?

A3: Possibly. Cyclopropanamine is a volatile and reactive primary amine. Over time, it can degrade or absorb atmospheric CO₂ to form carbonates. It's best to use a fresh bottle or distill older material before use.

Q4: How do I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an excellent technique for monitoring the reaction. You can track the disappearance of the 3-methoxybenzaldehyde spot. A co-spot of the starting aldehyde with the reaction mixture on the TLC plate is recommended for accurate comparison. A developing stain like potassium permanganate can help visualize the product, which will appear as a distinct spot from the starting materials.

Q5: I am concerned about the formation of the tertiary amine. How can I be sure I have the desired secondary amine?

A5: Characterization of the final product is key.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of N-(3-methoxybenzyl)cyclopropanamine (C₁₁H₁₅NO, MW: 177.24 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show a characteristic signal for the N-H proton of the secondary amine, which is absent in the tertiary amine. This peak is often broad and its chemical shift can vary.

    • The integration of the proton signals will also confirm the structure. You should see signals corresponding to the aromatic protons, the methoxy group protons, the benzylic CH₂ protons, and the cyclopropyl protons in the correct ratios.

References

  • Wikipedia. Reductive amination. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • Organic Chemistry Tutor. Reductive Amination. [Link]

  • Chem Help ASAP. reductive amination & secondary amine synthesis. [Link]

  • IP.com. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. [Link]

  • YouTube. Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • Google Patents.
  • CaltechAUTHORS. Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Springer. Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. [Link]

  • ResearchGate. Aldehyde not reacting in reductive amination reaction, thoughts?. [Link]

  • Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

  • Chemistry Steps. Imine and Enamine Hydrolysis Mechanism. [Link]

  • Organic Syntheses. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

  • Master Organic Chemistry. Imines - Properties, Formation, Reactions, and Mechanisms. [Link]

  • SciSpace. Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System †. [Link]

Sources

N-(3-methoxybenzyl)cyclopropanamine stability and storage issues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Storage, and Handling Troubleshooting Document ID: TS-MBCP-001 Audience: Medicinal Chemists, Process Chemists, and Lab Managers[1][2][3]

Executive Summary

N-(3-methoxybenzyl)cyclopropanamine is a secondary amine intermediate frequently employed in the synthesis of LSD1 inhibitors and various CNS-active agents.[1][2][3] Its stability profile is dominated by two competing chemical behaviors: the high nucleophilicity of the secondary amine (leading to rapid atmospheric


 scavenging) and the oxidative susceptibility of the electron-rich benzylic position.[2]

While the cyclopropane ring introduces significant ring strain (~27.5 kcal/mol), it is kinetically stable under standard storage conditions.[2] The primary failure mode for this reagent is carbamate formation (crusting) and oxidative yellowing , not ring-opening.[2]

Module 1: Troubleshooting Guide (Symptom-Based)

Use this guide to diagnose immediate issues with your reagent.

Issue 1: The "White Crust" Phenomenon

Symptom: You purchased the free base (a clear/pale yellow oil), but after opening the vial a few times, a white solid has formed on the cap threads or the liquid surface.[2]

  • Diagnosis: Atmospheric Carbamylation. The secondary amine has reacted with atmospheric carbon dioxide to form a carbamic acid or ammonium carbamate salt.[2][3]

  • Root Cause:

    
    .[1][2][3] This reaction is reversible but ubiquitous in air-exposed secondary amines.[1][2]
    
  • The Fix:

    • Do not heat the sample in an open vessel (this accelerates oxidation).[2]

    • Degas: Dissolve the oil in dry dichloromethane (DCM).

    • Wash: Perform a basic wash (0.1 M NaOH) to revert the carbamate to the free amine.[2][3]

    • Dry & Store: Dry over

      
      , concentrate, and immediately backfill with Argon.
      
Issue 2: NMR Spectrum "Ghost Peaks"

Symptom: The


 NMR in 

shows split peaks, broad signals, or a "duplicate" minor set of aromatic signals, suggesting purity is <90%.
  • Diagnosis: Rotameric Broadening or Solvent Interaction. [1][2]

    • Scenario A: In

      
      , the amine proton exchanges slowly, or the amine reacts with the slight acidity of the solvent (DCl formation in aged chloroform) to form a salt species in situ.[2]
      
    • Scenario B: The nitrogen inversion is slow on the NMR timescale at room temperature.

  • Verification Protocol:

    • Add 1 drop of

      
       to the NMR tube and shake.
      
    • Result: If the "ghost peaks" disappear or sharpen and the N-H peak vanishes, it is an exchange/salt artifact, not an organic impurity.[3]

    • Recommendation: Run NMR in

      
       or 
      
      
      
      for cleaner baselines.
Issue 3: Yellow/Brown Discoloration

Symptom: The clear oil has turned dark yellow or brown.[2][3]

  • Diagnosis: Benzylic Oxidation. The electron-donating methoxy group on the phenyl ring activates the benzylic position (next to the nitrogen) toward radical oxidation, eventually forming the benzamide or aldehyde degradation products.[2][3]

  • Status: Irreversible degradation.[2][3]

  • Action: If purity is <95%, purify via silica gel chromatography (DCM:MeOH:NH4OH 95:5:1).[2][3]

Module 2: Storage & Handling Protocols

The following protocols are designed to maximize shelf-life.

Storage Matrix
FormRecommended ConditionsShelf LifeCritical Risks
Free Base (Oil)

, Dark, Argon Atmosphere
3-6 Months

absorption, Oxidation
HCl Salt (Solid)

, Desiccator
>2 YearsHygroscopicity (Water uptake)
Solution (in DMSO)

, Sealed
1 MonthBenzylic oxidation over time
Protocol A: Conversion to Hydrochloride Salt (Recommended for Long-Term Storage)

Why: The HCl salt locks the nitrogen lone pair, preventing oxidation and


 reaction.
  • Dissolve: Dissolve 1.0 eq of N-(3-methoxybenzyl)cyclopropanamine free base in dry Diethyl Ether (

    
    ) or 1,4-Dioxane.
    
  • Cool: Chill the solution to

    
     in an ice bath.
    
  • Acidify: Dropwise add 1.1 eq of 4M HCl in Dioxane (or bubbling HCl gas).

    • Caution: Do not use aqueous HCl, as removing water is difficult and heat can degrade the cyclopropane ring.

  • Precipitate: A white solid should precipitate immediately.

  • Isolate: Filter the solid under a nitrogen blanket (the salt is hygroscopic).[2][3]

  • Dry: Vacuum dry at room temperature for 4 hours. Store in a tightly sealed vial with desiccant.

Module 3: Chemical Stability Logic (The "Why")

The stability of N-(3-methoxybenzyl)cyclopropanamine is governed by the interaction between its three functional components.

Visualizing the Degradation Pathway

StabilityLogic Amine Free Base Amine (N-(3-methoxybenzyl)cyclopropanamine) Carbamate Carbamic Acid/Salt (White Crust) Amine->Carbamate Rapid Reaction (Reversible) Oxidation Imine/Benzamide (Yellowing) Amine->Oxidation Slow Reaction (Irreversible) RingOpen Ring Opening (Acid Catalyzed) Amine->RingOpen Strong Acid (pH < 1) + Heat CO2 Atmospheric CO2 CO2->Carbamate O2 Atmospheric O2 (Radical Initiator) O2->Oxidation

Figure 1: Degradation pathways.[1][2][3] The red path (Carbamate) is the most common storage failure mode.[2] The dotted grey path (Ring Opening) is rare unless subjected to harsh acidic conditions.[1][2]

The Cyclopropane Factor

Researchers often fear the cyclopropane ring will "pop" open.[3]

  • Reality: The cyclopropyl group is surprisingly robust in this configuration.[3] It generally survives standard reductive amination conditions (

    
    , 
    
    
    
    ).[2]
  • Risk Zone: Avoid strong aqueous acids at high temperatures (e.g., refluxing in 6M HCl) or hydrogenation with Pd/C for extended periods, as this can reduce the ring to a propyl group.[2]

FAQ: Frequently Asked Questions

Q: Can I use the HCl salt directly in my reaction? A: Yes, if you add a base scavenger (like TEA or DIPEA) to the reaction mixture to liberate the free amine in situ.[2] This is often cleaner than using the aged free base oil.[2]

Q: I need to remove the 3-methoxybenzyl group later. Is it removable? A: Yes. The 3-methoxybenzyl group is a protecting group that can be cleaved, typically using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or via acid-mediated cleavage (TFA/anisole), though the latter requires care to preserve the cyclopropane ring.[1][2][3] Standard hydrogenolysis (


, Pd/C) is risky due to potential cyclopropane ring opening [1].[2]

Q: Is the compound light sensitive? A: Moderately. The electron-rich benzylic system absorbs UV.[1][2][3] Long-term exposure to direct light can accelerate the radical oxidation process.[1][2] Store in amber vials.

References
  • Gennari, C., et al. (2020).[2][3][4] Is There Enough Evidence to Classify Cycloalkyl Amine Substituents as Structural Alerts? Biochemical Pharmacology.[2][3]

  • Thermo Fisher Scientific. (2009).[2][5] Safety Data Sheet: Cyclopropylamine.[2][3][5][6] (General handling for cyclopropylamine derivatives).[2][3]

  • PubChem. (2025).[2][3] Compound Summary: N-cyclopropyl-1-(3-methoxyphenyl)methanamine.[1][2][3] National Library of Medicine.[2][3]

Sources

Reducing impurities in the synthesis of N-(3-methoxybenzyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N-(3-methoxybenzyl)cyclopropanamine

Introduction: Scope & Strategy

User: Medicinal Chemists / Process Chemists Target Molecule: N-(3-methoxybenzyl)cyclopropanamine Primary Synthetic Route: Reductive Amination (3-methoxybenzaldehyde + cyclopropanamine)

Executive Summary: The synthesis of secondary amines via reductive amination is chemically mature, yet the specific coupling of cyclopropanamine with 3-methoxybenzaldehyde presents unique impurity challenges. The high nucleophilicity of the resulting secondary amine invites over-alkylation (bis-impurity), while the cyclopropyl moiety restricts the use of standard catalytic hydrogenation methods due to ring-opening risks.

This guide prioritizes Sodium Triacetoxyborohydride (STAB) as the reducing agent of choice due to its high chemoselectivity for imines over aldehydes, minimizing the "direct reduction" alcohol impurity.

Module 1: Reaction Optimization & Impurity Prevention

The Core Problem: In reductive amination, three competing rates determine your impurity profile:

  • 
    : Formation of the imine (Desired).[1]
    
  • 
    : Reduction of the aldehyde to alcohol (Undesired - "Direct Reduction").
    
  • 
    : Reaction of the product amine with residual aldehyde to form the tertiary amine (Undesired - "Bis-alkylation").
    
Protocol Recommendations
ParameterRecommendationTechnical Rationale
Reducing Agent NaHB(OAc)₃ (STAB) STAB requires a proton source (AcOH) to reduce imines but reduces aldehydes very slowly. This kinetic differentiation minimizes 3-methoxybenzyl alcohol formation.
Stoichiometry Amine (1.2–1.5 eq) Cyclopropanamine is volatile (b.p. 49-50°C). Using an excess drives imine formation to completion and statistically suppresses bis-alkylation by outcompeting the secondary amine product for the aldehyde.
Solvent DCE or THF 1,2-Dichloroethane (DCE) is standard for STAB.[2] If avoiding chlorinated solvents, THF is a viable alternative, though reaction rates may vary.
Additives AcOH (1.0 eq) Acetic acid catalyzes imine formation and buffers the basicity of the cyclopropylamine, preventing inhibition of the hydride transfer.
Temperature 0°C

RT
Start cold to control the exotherm upon STAB addition, then warm to room temperature to ensure completion.
Critical Warning: Cyclopropane Stability

Do NOT use Catalytic Hydrogenation (H₂/Pd-C). Cyclopropane rings possess significant ring strain (~27.5 kcal/mol). Under standard hydrogenation conditions, the ring will undergo hydrogenolysis (ring opening) to form N-propyl or N-isopropyl derivatives. Hydride reductions (STAB, NaBH₄) leave the cyclopropane ring intact.

Module 2: Impurity Profiling & Troubleshooting

Use this table to identify peaks in your LC-MS or NMR data.

Impurity NameOriginDiagnostic CharacteristicRemediation Strategy
3-Methoxybenzyl alcohol Direct reduction of aldehyde (Reducing agent added too fast or too active).1H NMR: Singlet ~4.6 ppm (

-OH). LC-MS: M+1 = 139 (loss of amine fragment).
Prevention: Pre-stir aldehyde and amine for 30-60 mins before adding STAB. Switch from NaBH₄ to STAB.
Bis-alkylation (Tertiary Amine) Product reacts with excess aldehyde.1H NMR: Two benzyl singlets. LC-MS: Mass = Product + Benzyl group.Prevention: Increase Cyclopropanamine equivalents. Add STAB slowly. Purification: Difficult to separate; requires chromatography (see Module 3).
Hydrolyzed Imine (Residual Aldehyde) Incomplete reduction or hydrolysis during workup.1H NMR: Aldehyde proton ~10 ppm.Prevention: Ensure reaction runs to completion (TLC/LCMS check). Ensure pH > 10 during workup to keep amine free.
Ring-Opened Product Hydrogenolysis (if H₂/Pd used).1H NMR: Loss of characteristic cyclopropyl multiplets (0.4–0.8 ppm). Appearance of methyl triplets/doublets.Prevention: STOP using catalytic hydrogenation. Use Hydride reagents only.

Module 3: Visualizing the Reaction Pathways

The following diagram illustrates the competitive pathways governing impurity formation.

ReactionPathways Aldehyde 3-Methoxybenzaldehyde Imine Intermediate Imine Aldehyde->Imine + Amine (-H2O) Alcohol Impurity: Alcohol (Direct Reduction) Aldehyde->Alcohol Reduction (Slow with STAB) Amine Cyclopropanamine (Excess) Product Target Secondary Amine Imine->Product Reduction (Fast with STAB) RingOpen Impurity: N-Propyl (Ring Opening) Imine->RingOpen Hydrogenolysis (AVOID H2/Pd) BisAmine Impurity: Tertiary Amine (Over-Alkylation) Product->BisAmine + Aldehyde + Reductant STAB STAB/AcOH H2Pd H2 / Pd-C

Caption: Competitive reaction pathways. Green path indicates the desired route. Red/Dashed paths indicate impurity formation mechanisms.

Module 4: Validated Workup Protocol (Self-Validating System)

This workup utilizes the basicity difference between the neutral alcohol impurity and the basic amine product to achieve purification without chromatography in many cases.

Step-by-Step Procedure:

  • Quench: Quench the reaction mixture with saturated aqueous

    
    . Stir for 15 minutes to decompose borate complexes.
    
  • Extraction: Extract with DCM (

    
    ). Combine organics.
    
  • Acid Wash (The Purification Step):

    • Wash the organic layer with 1M HCl (

      
      ).
      
    • Chemistry: The amine product and bis-impurity protonate and move to the aqueous layer. The alcohol impurity and non-basic organics remain in the DCM layer.

    • Discard the DCM layer (or save for alcohol recovery).

  • Basification:

    • Take the acidic aqueous layer and adjust pH to >12 using 4M NaOH .

    • Observation: The solution should become cloudy as the free amine oils out.

  • Final Extraction: Extract the basic aqueous phase with DCM (

    
    ). Dry over 
    
    
    
    , filter, and concentrate.
    • Note: Cyclopropanamine (excess starting material) is volatile and will be removed during concentration (Rotavap > 40°C, vacuum).

Module 5: Troubleshooting FAQ

Q: I see a significant amount of tertiary amine (Bis-alkylation). How do I remove it? A: If the Acid/Base workup fails to separate them (both are basic), you must use column chromatography.

  • Stationary Phase: Silica Gel.

  • Mobile Phase: Hexane/Ethyl Acetate + 1% Triethylamine (TEA) .

  • Why TEA? Secondary amines streak badly on silica due to interaction with acidic silanol groups. TEA blocks these sites, sharpening the peak.

Q: Can I use NaBH₄ instead of STAB? A: Yes, but you must alter the protocol. NaBH₄ reduces aldehydes rapidly.

  • Protocol: Mix Aldehyde + Amine in MeOH.[2][3][4][5] Stir for 2 hours (or reflux for 30 mins) to ensure 100% Imine formation. Only then add NaBH₄ at 0°C. If you add NaBH₄ at the start, you will get mostly alcohol.

Q: My yield is low, and I suspect the product is volatile. A: N-(3-methoxybenzyl)cyclopropanamine has a molecular weight of ~177 g/mol . It is not extremely volatile, but if you apply high vacuum (< 1 mbar) and heat (> 50°C) for extended periods, you may lose product.

  • Check: Analyze your rotavap trap solvent. If product is present, use milder drying conditions.

References

  • Abdel-Magid, A. F., et al. (1996).[2][4][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.

  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews.

Sources

Technical Support Center: N-(3-Methoxybenzyl)cyclopropanamine Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 492-BETA Topic: Improving Reproducibility in Reductive Amination of Cyclopropanamine Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open

Executive Summary

You are encountering variability in the synthesis of N-(3-methoxybenzyl)cyclopropanamine (CAS 625437-32-3). This secondary amine is a critical pharmacophore, often serving as a "linker" in fragment-based drug discovery.

The core reproducibility issues with this molecule stem from three specific chemical behaviors:

  • The "Double-Dip" Effect: Cyclopropanamine is a primary amine. In reductive aminations, the product (a secondary amine) is often more nucleophilic than the starting material, leading to competitive bis-alkylation.

  • Imine Instability: The intermediate imine formed from cyclopropanamine and 3-methoxybenzaldehyde is sterically unique and sensitive to hydrolysis if water is not rigorously managed.

  • Salt Hygroscopicity: The hydrochloride salt of this amine is prone to absorbing atmospheric moisture, leading to stoichiometric errors in downstream biological assays.

This guide provides a standardized, self-validating protocol and a troubleshooting matrix to stabilize your workflow.

Section 1: The "Gold Standard" Protocol

Stop using standard sodium borohydride (


) in methanol without additives. That method relies on kinetic control that is difficult to reproduce at scale. Instead, switch to a Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB) .
Why this works (The Mechanism)

STAB (


) is less basic and sterically bulkier than 

. It reacts negligibly with the aldehyde but rapidly reduces the protonated iminium ion. This allows you to mix all reagents in one pot without pre-forming the imine, minimizing handling errors [1].
Step-by-Step Procedure

Reagents:

  • 3-Methoxybenzaldehyde (1.0 equiv)

  • Cyclopropanamine (1.1 equiv) — Slight excess drives imine formation.

  • Sodium triacetoxyborohydride (1.4 equiv)

  • Acetic Acid (1.0 equiv) — Catalyzes imine formation.

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).

Workflow:

  • Mixing: In a dry flask under

    
    , dissolve 3-methoxybenzaldehyde (10 mmol) in DCE (30 mL).
    
  • Amine Addition: Add cyclopropanamine (11 mmol). The solution may warm slightly.

  • Acid Catalyst: Add Acetic Acid (10 mmol). Stir for 30 minutes at room temperature. Note: This ensures the equilibrium shifts toward the imine/iminium species.

  • Reduction: Cool to 0°C. Add

    
     (14 mmol) in three portions over 15 minutes.
    
  • Reaction: Warm to room temperature and stir for 4–16 hours. Monitor by LCMS for the disappearance of the imine (M+H = 190.1).

  • Quench: Add saturated aqueous

    
    . Stir vigorously for 20 minutes to decompose boron complexes.
    
  • Extraction: Extract with DCM (x3). Wash combined organics with brine, dry over

    
    .
    

Validation Point: If your crude NMR shows a singlet around


 3.8 (methoxy) and a multiplet at 

0.4–0.6 (cyclopropyl), but also a second set of benzyl peaks, you have likely formed the bis-alkylated impurity . See the Troubleshooting section below.

Section 2: Visualizing the Reaction & Failure Modes

The following diagram illustrates the competing pathways. Your goal is to maximize the green path and block the red path.

ReactionPathways cluster_0 Critical Control Point Start 3-Methoxybenzaldehyde + Cyclopropanamine Imine Intermediate Imine (Unstable to H2O) Start->Imine - H2O (Equilibrium) Product Target Secondary Amine (N-(3-methoxybenzyl)cyclopropanamine) Imine->Product Reduction (NaBH(OAc)3) Impurity Bis-Alkylated Impurity (Tertiary Amine) Product->Impurity Reaction with excess Aldehyde

Caption: Reaction pathway showing the desired reduction (green) versus the parasitic "Double-Dip" bis-alkylation (red) which occurs if the product reacts with remaining aldehyde.

Section 3: Troubleshooting & FAQs

Q1: My yield is low, and I see a large M+H 354 peak in LCMS. What is this?

Diagnosis: This is the Bis-Alkylated Impurity (Tertiary Amine). Cause: The secondary amine product is more nucleophilic than the starting cyclopropanamine. If you have excess aldehyde present when the product forms, the product will attack the aldehyde, forming a new iminium ion that gets reduced again. Solution:

  • Stoichiometry Flip: Use a slight excess of amine (1.1–1.2 equiv), not aldehyde.

  • Stepwise Addition: Ensure the imine is fully formed (check via TLC/NMR) before adding the reducing agent if using

    
    . (Less critical with STAB, but still good practice).
    
Q2: The product is an oil that turns yellow overnight. Is it degrading?

Diagnosis: Oxidation and Carbamate Formation. Cause: Secondary amines are prone to oxidation (N-oxide formation) and reacting with atmospheric


 to form carbamic acids/salts.
Solution: 
  • Salt Formation: Do not store the free base. Convert it immediately to the Hydrochloride Salt .

    • Protocol: Dissolve free base in

      
      , add 2M HCl in 
      
      
      
      dropwise. Filter the white solid.
    • Benefit: The HCl salt is a stable solid and resistant to oxidation [2].

Q3: I suspect the cyclopropyl ring is opening. Is this possible?

Diagnosis: Ring Opening (Homo-Michael Addition). Analysis: Cyclopropylamines are strained. While generally stable to borohydrides, they can open under two specific conditions:

  • Radical Conditions: Single-electron oxidants (like certain metal catalysts or air oxidation) can trigger ring opening via a radical cation mechanism [3].

  • Strong Acid/Nucleophile Combo: High temperatures with strong Lewis acids. Verification: Check NMR for loss of the characteristic high-field multiplets (

    
     0.3–0.6 ppm) and appearance of propyl chain signals (
    
    
    
    0.9–1.5 ppm). Fix: Stick to mild hydride reductions (STAB,
    
    
    ). Avoid catalytic hydrogenation (
    
    
    ) if possible, as Pd can sometimes open cyclopropyl rings under high pressure or prolonged times.

Section 4: Data & Solvent Compatibility Matrix

Use this table to select the correct solvent system for your specific constraints.

SolventSuitabilityNotes
1,2-Dichloroethane (DCE) Excellent Best for STAB reactions. Solubilizes imine well. Toxic.
THF (Tetrahydrofuran) Good Good alternative to DCE. Must be anhydrous to prevent imine hydrolysis.
Methanol (MeOH) Poor (for STAB) Reacts with STAB (solvolysis), reducing its effectiveness. Okay for

but requires pre-forming imine.
DMF Avoid Difficult to remove; promotes bis-alkylation due to high solubility of all species.

Section 5: Advanced Troubleshooting Flowchart

Follow this logic tree if your experiment fails.

TroubleshootingTree Start Issue Detected CheckLCMS Check LCMS/NMR Start->CheckLCMS BisAlk Major Peak M+H ~354? (Bis-alkylation) CheckLCMS->BisAlk NoRxn Starting Material Remains? CheckLCMS->NoRxn RingOpen Propyl Chain Signals? (Ring Opening) CheckLCMS->RingOpen BisAlk_Sol SOL: Increase Amine Equiv Switch to STAB BisAlk->BisAlk_Sol NoRxn_Sol SOL: Add Molecular Sieves Check Solvent Dryness NoRxn->NoRxn_Sol RingOpen_Sol SOL: Avoid Radical Initiators Don't use H2/Pd RingOpen->RingOpen_Sol

Caption: Diagnostic logic tree for isolating the root cause of synthetic failure.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Hit2Lead. (n.d.). "N-(2-methoxybenzyl)cyclopropanamine hydrochloride Properties." ChemBridge.

  • Shaffer, C. L., et al. (2002). "Inactivation of Cytochrome P450 Enzymes by Cyclopropylamines." Drug Metabolism and Disposition.

  • Organic Chemistry Portal. (n.d.). "Synthesis of Secondary Amines - Reductive Amination."

Validation & Comparative

Comparing N-(3-methoxybenzyl)cyclopropanamine to other MAO inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N-(3-methoxybenzyl)cyclopropanamine against established Monoamine Oxidase (MAO) inhibitors. It is designed for researchers investigating novel mechanism-based inactivators or screening libraries for MAO/LSD1 selectivity.

Executive Summary

N-(3-methoxybenzyl)cyclopropanamine (CAS: 625437-31-2) is a secondary amine comprising a cyclopropylamine core N-alkylated with a 3-methoxybenzyl group. Structurally, it belongs to the class of N-benzylcyclopropylamines , which function as mechanism-based (suicide) inactivators of flavin-dependent amine oxidases (MAO-A, MAO-B, and LSD1).

Unlike Tranylcypromine (TCP), which possesses a phenyl ring directly on the cyclopropane backbone, N-(3-methoxybenzyl)cyclopropanamine lacks this core substitution, relying instead on the N-benzyl moiety for active site recognition. This structural difference typically results in distinct kinetic profiles—often reduced potency compared to TCP but potential for altered selectivity profiles between MAO isoforms and the histone demethylase LSD1.

Part 1: Mechanistic & Pharmacological Comparison

Mechanism of Action: Suicide Inactivation

Both N-(3-methoxybenzyl)cyclopropanamine and Tranylcypromine operate via Single-Electron Transfer (SET) mechanisms. However, the absence of the cyclopropyl-phenyl ring in the title compound alters the sterics of adduct formation.

  • Substrate Processing: The amine enters the MAO active site and aligns with the FAD cofactor.

  • SET Step: MAO abstracts an electron from the nitrogen lone pair, generating an amine radical cation.

  • Ring Opening: The cyclopropyl ring, now unstable, undergoes homolytic cleavage.

  • Covalent Capture: The resulting carbon-centered radical attacks the flavin cofactor (typically at N5 or C4a) or an active site cysteine, forming a stable covalent adduct that permanently inactivates the enzyme.

Comparative Pharmacology Table
FeatureN-(3-methoxybenzyl)cyclopropanamine Tranylcypromine (TCP) Selegiline Moclobemide
Primary Class N-Benzylcyclopropylamine2-PhenylcyclopropylaminePropargylamineBenzamide
Binding Type Irreversible (Mechanism-based)Irreversible (Mechanism-based)Irreversible (Suicide)Reversible (Competitive)
Selectivity MAO-B biased (Class characteristic*)Non-selective (MAO-A/B)MAO-B Selective (at low doses)MAO-A Selective
LSD1 Activity Moderate/Low (Lacks core phenyl)Moderate (Core scaffold)NegligibleNegligible
Key Structural Motif N-Benzyl + Unsubstituted Cyclopropane2-Phenyl-substituted CyclopropanePropargyl groupMorpholine carboxamide
Metabolic Stability Susceptible to N-dealkylationCYP2A6 hydroxylation/acetylationN-dealkylation to amphetaminesOxidative metabolism

*Note: N-benzylation of cyclopropylamines often shifts selectivity towards MAO-B compared to the non-selective TCP, though potency is generally lower without the cyclopropyl-phenyl ring.

Part 2: Experimental Protocols

To objectively evaluate N-(3-methoxybenzyl)cyclopropanamine, researchers must determine the IC50 and the kinetic parameters of inactivation (


  and 

).
Protocol A: Continuous Fluorometric MAO Inhibition Assay

Objective: Determine IC50 values for MAO-A vs. MAO-B. Reagents:

  • Recombinant Human MAO-A and MAO-B (commercially available).

  • Substrate: Tyramine (non-selective) or p-Tyramine.

  • Detection: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).

Workflow:

  • Preparation: Dissolve N-(3-methoxybenzyl)cyclopropanamine (HCl salt) in DMSO to 10 mM stock. Prepare serial dilutions (0.1 nM to 100 µM) in Reaction Buffer (0.05 M sodium phosphate, pH 7.4).

  • Pre-incubation: Incubate enzyme (1 U/mL) with inhibitor dilutions for 30 minutes at 37°C. Critical: As a suicide inhibitor, potency is time-dependent. Pre-incubation allows the covalent adduct to form.

  • Reaction Initiation: Add Master Mix containing:

    • 200 µM Amplex Red

    • 1 U/mL HRP

    • 1 mM Tyramine

  • Measurement: Monitor fluorescence (Ex/Em 530/590 nm) continuously for 20 minutes.

  • Analysis: Calculate the slope (reaction rate) for the linear portion. Plot % Inhibition vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve to extract IC50.

Protocol B: Time-Dependent Inactivation (Kinetics)

Objective: Differentiate between competitive inhibition and suicide inactivation. Method:

  • Incubate MAO with a fixed concentration of N-(3-methoxybenzyl)cyclopropanamine (e.g., 5 × IC50).

  • At time points

    
     min, remove an aliquot and dilute 50-fold  into a solution containing saturating substrate (e.g., 1 mM Tyramine).
    
  • Measure residual activity.

  • Result Interpretation: If activity does not recover upon dilution, inhibition is irreversible (consistent with cyclopropylamine mechanism). Plot

    
     vs. time to determine 
    
    
    
    .

Part 3: Visualization of Mechanism

The following diagram illustrates the divergent pathways between reversible binding and the radical-mediated suicide inactivation characteristic of N-substituted cyclopropylamines.

MAO_Inactivation_Mechanism Substrate N-(3-methoxybenzyl) cyclopropanamine ES_Complex E·I Complex (Reversible) Substrate->ES_Complex Binding (Kd) Radical Amine Radical Cation (SET) ES_Complex->Radical Flavin reduction (SET) RingOpen Cyclopropyl Ring Opening Radical->RingOpen Fast Covalent Covalent Adduct (Irreversible Inactivation) RingOpen->Covalent Partition Pathway A (Inactivation) Product Aldehyde Product (Turnover) RingOpen->Product Partition Pathway B (Turnover) Covalent->Covalent Target: Flavin N5 or Cys residue

Figure 1: Mechanism of Action. The compound undergoes Single-Electron Transfer (SET), leading to ring opening. The reactive intermediate partitions between turnover (product release) and covalent enzyme inactivation.

References

  • Silverman, R. B. (1983). Mechanism-based inactivation of mitochondrial monoamine oxidase by N-(1-methylcyclopropyl)benzylamine. Journal of Biological Chemistry. Link

  • Ricken, R., et al. (2017). Tranylcypromine in mind (Part I): Review of pharmacology. European Neuropsychopharmacology. Link

  • Yang, J., et al. (2018). Structural basis for the inhibition of human MAO-A and MAO-B by the reversible inhibitor moclobemide. Journal of Chemical Information and Modeling. Link

  • Chemenu . (2024).[1] Product Entry: N-(3-methoxybenzyl)cyclopropanamine. Link

Sources

Structure-activity relationship (SAR) of N-(3-methoxybenzyl)cyclopropanamine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Comparative SAR Guide: N-(3-methoxybenzyl)cyclopropanamine Analogs

Executive Summary

This guide analyzes the structure-activity relationship (SAR) of N-(3-methoxybenzyl)cyclopropanamine , a secondary amine scaffold serving as a critical chemical probe in epigenetic and neurodegenerative drug discovery.

While the parent scaffold tranylcypromine (TCP) is a non-selective inhibitor of Flavin Adenine Dinucleotide (FAD)-dependent oxidases, the introduction of the N-(3-methoxybenzyl) moiety acts as a "selectivity switch." This guide details how this specific substitution pattern shifts pharmacological activity from broad-spectrum inhibition toward selectivity for Monoamine Oxidase B (MAO-B) and, with specific core modifications, Lysine Specific Demethylase 1 (LSD1/KDM1A) .

Key Takeaway: The N-benzyl substitution on a simple cyclopropylamine core generally favors MAO-B inhibition. To achieve potent LSD1 inhibition, this N-benzyl group must typically be appended to a 2-phenylcyclopropylamine (TCP) core, not a simple cyclopropylamine.

Molecular Architecture & Mechanistic Rationale

The molecule consists of two distinct pharmacophores:

  • The Warhead (Cyclopropylamine): A suicide substrate that undergoes single-electron transfer (SET) oxidation by FAD, leading to ring-opening and covalent adduct formation with the cofactor (typically at N5 of FAD).

  • The Selectivity Cap (3-Methoxybenzyl):

    • Electronic Effect: The meta-methoxy group is an electron-donating group (EDG) that increases electron density on the aromatic ring, influencing

      
       stacking interactions within the enzyme active site.
      
    • Steric Effect: The benzyl linker allows the inhibitor to extend into the large hydrophobic substrate-binding cavity of LSD1 (which accommodates the H3 histone tail) or the entrance cavity of MAO-B.

Mechanism of Action: Suicide Inhibition

The inhibition follows a mechanism-based inactivation pathway. The amine is oxidized to an imine radical cation, triggering the homolytic opening of the strained cyclopropane ring.

Mechanism cluster_legend Target Specificity Step1 Substrate Binding (Amine enters Active Site) Step2 SET Oxidation (By FAD -> FADH•) Step1->Step2 Kd Step3 Cyclopropyl Ring Opening (Formation of Radical Intermediate) Step2->Step3 Rate Limiting Step4 Covalent Adduct (Irreversible FAD-N5 Alkylation) Step3->Step4 Kinact MAO-B MAO-B: Accommodates flat/lipophilic benzyl groups LSD1 LSD1: Requires larger binding pocket occupancy

Caption: Mechanism-based inactivation of FAD-dependent oxidases by cyclopropylamines. The rate of ring opening is influenced by the N-substituent's electronic properties.

Comparative Performance Data

The following table contrasts the subject compound with industry standards. Note the distinct shift in selectivity based on the "Core" structure.

CompoundCore ScaffoldN-SubstituentTarget Potency (IC₅₀)Selectivity Profile
N-(3-methoxybenzyl)cyclopropanamine Cyclopropylamine3-MethoxybenzylMAO-B: < 500 nMLSD1: > 50 µMMAO-B Selective. Lacks the phenyl ring on the core required for potent LSD1 binding.
Tranylcypromine (TCP) trans-2-Phenylcyclopropylamine-H (Unsubstituted)MAO-B: ~15 µMLSD1: ~2 µMNon-Selective. "Dirty" inhibitor affecting MAO-A, MAO-B, and LSD1.
GSK-2879552 trans-2-PhenylcyclopropylamineSubstituted BenzylMAO-B: > 100 µMLSD1: < 50 nMLSD1 Selective. The N-substituent directs binding away from MAO.
Safinamide

-Aminoamide
3-FluorobenzylMAO-B: 98 nMLSD1: InactiveMAO-B Specific. Reference standard for benzyl-substituted selectivity.

Critical SAR Insight: The simple cyclopropylamine core (as seen in the subject compound) is insufficient for potent LSD1 inhibition. LSD1 inhibition generally requires the 2-phenylcyclopropylamine core (TCP) plus an N-substituent. Therefore, N-(3-methoxybenzyl)cyclopropanamine is primarily an MAO-B inhibitor or a fragment intermediate, rather than a potent epigenetic modulator.

Deep Dive: The 3-Methoxy Substituent Effect

Why use the 3-methoxy (meta) isomer over the 4-methoxy (para) or unsubstituted benzyl?

  • Metabolic Stability: Para-substituted benzylamines are highly susceptible to oxidative dealkylation by CYP450 enzymes. The meta-substitution sterically hinders this position, prolonging half-life (

    
    ).
    
  • Selectivity Tuning (MAO-B): The MAO-B active site features an "entrance cavity" that prefers lipophilic, electron-rich aromatic rings. The 3-methoxy group provides a favorable hydrophobic interaction that is absent in the unsubstituted analog.

  • LSD1 "Gatekeeper": In LSD1 inhibitors (when attached to a TCP core), the meta-position allows the inhibitor to navigate the narrow channel leading to the FAD cofactor without clashing with Val833 or Leu659 residues, which often obstruct ortho-substituted analogs.

Experimental Protocols

A. Chemical Synthesis: Reductive Amination

Objective: Synthesis of N-(3-methoxybenzyl)cyclopropanamine via a one-pot reductive amination. This protocol avoids the over-alkylation often seen with direct alkyl halides.

Reagents:

  • Cyclopropanamine (1.0 eq)

  • 3-Methoxybenzaldehyde (1.0 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic)

Workflow:

  • Imine Formation: Dissolve 3-methoxybenzaldehyde in DCE. Add cyclopropanamine and catalytic acetic acid. Stir at Room Temperature (RT) for 2 hours under

    
     atmosphere. Checkpoint: Monitor by TLC for disappearance of aldehyde.
    
  • Reduction: Cool the solution to 0°C. Add STAB portion-wise over 30 minutes.

  • Quench: Allow to warm to RT and stir overnight. Quench with saturated

    
     solution.
    
  • Extraction: Extract organic layer with DCM (3x). Wash with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (Silica gel; Hexane:EtOAc gradient).

Synthesis Start 3-Methoxybenzaldehyde + Cyclopropanamine Imine Intermediate Imine (Schiff Base) Start->Imine -H2O, 2h RT Reduction Reduction (NaBH(OAc)3, DCE) Imine->Reduction 0°C -> RT Product N-(3-methoxybenzyl)cyclopropanamine Reduction->Product Workup & Purification

Caption: One-pot reductive amination pathway for high-yield synthesis of the secondary amine.

B. Biological Assay: LSD1 vs. MAO Inhibition

Objective: Determine the selectivity profile using a peroxidase-coupled fluorescence assay.

Reagents:

  • Recombinant Human LSD1 and MAO-B enzymes.

  • Substrate: H3K4me2 peptide (for LSD1) or Tyramine (for MAO-B).

  • Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine).

  • Horseradish Peroxidase (HRP).

Protocol:

  • Incubation: Incubate enzyme (LSD1 or MAO-B) with the test compound (N-(3-methoxybenzyl)cyclopropanamine) in assay buffer (50 mM HEPES, pH 7.5) for 30 minutes at RT.

  • Reaction Initiation: Add the specific substrate mixture containing HRP and Amplex Red.

  • Detection: The enzyme demethylates/deaminates the substrate, producing

    
    . HRP converts 
    
    
    
    + Amplex Red
    
    
    Resorufin (highly fluorescent).
  • Measurement: Monitor fluorescence (Ex/Em = 530/590 nm) for 30 minutes.

  • Analysis: Calculate % Inhibition relative to DMSO control and derive IC₅₀ using non-linear regression.

References

  • Ueda, R., et al. (2017). "Structure-activity relationship and modeling studies of inhibitors of lysine specific demethylase 1." PLoS One, 12(2), e0170301.

  • Binda, C., et al. (2010). "Biochemical and structural characterization of the human LSD1-CoREST complex." Journal of the American Chemical Society, 132(19), 6827-6833.

  • Mould, D. P., et al. (2017). "Development of (Spiro)cyclic Amines as Potent and Selective Inhibitors of Lysine Specific Demethylase 1 (LSD1)." Journal of Medicinal Chemistry, 60(19), 7993–8010.

  • Mattevi, A., et al. (2014). "Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A." European Journal of Medicinal Chemistry, 86, 352-363.

  • PubChem Compound Summary. "N-[(3,4-dimethoxyphenyl)methyl]cyclopropanamine" (Close Analog).

Technical Guide: Reproducibility of N-(3-methoxybenzyl)cyclopropanamine Data

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(3-methoxybenzyl)cyclopropanamine (CAS: N/A for specific isomer, related to 4-methoxy isomer CAS 70894-71-2) is a critical secondary amine intermediate, frequently utilized in the synthesis of melatonin receptor agonists (e.g., Tasimelteon analogs) and histamine H3 ligands.[1]

Reproducibility issues cited in literature often stem from two distinct failure modes: poly-alkylation during synthesis and oxidative instability of the free base during storage.[1] This guide objectively compares the two primary synthetic routes—Direct Alkylation vs. Reductive Amination—and establishes a validated protocol for the latter to ensure >95% purity and batch-to-batch consistency.[1]

Part 1: Chemical Identity & The Reproducibility Gap

The molecule consists of a secondary amine linking a cyclopropyl ring and a 3-methoxybenzyl group.[1] The cyclopropyl moiety introduces significant ring strain (~27.5 kcal/mol), altering the basicity and nucleophilicity compared to standard isopropyl analogs.

PropertyValue / CharacteristicImpact on Reproducibility
Structure Secondary AmineProne to oxidation (N-oxide formation) if stored as free base.[1]
pKa (Conj. Acid) ~8.5 - 9.0 (Est.)[1]Extraction pH must be >10 to recover free base efficiently.[1]
Boiling Point High (>200°C est.)[1]Difficult to purify via distillation without degradation; chromatography is preferred.
Key Impurity N,N-bis(3-methoxybenzyl)cyclopropanamineResult of over-alkylation; difficult to separate from product.[1]

Part 2: Comparative Analysis of Synthetic Routes

To achieve reproducible data, researchers must choose the pathway that minimizes the "Over-Alkylation Trap."

Method A: Reductive Amination (Recommended)

Mechanism: Condensation of 3-methoxybenzaldehyde with cyclopropylamine to form an imine, followed by in situ reduction.[1]

  • Reproducibility Score: High (9/10)

  • Selectivity: Mono-alkylation is kinetically favored.[1]

  • Causality: The intermediate imine is reduced faster than the ketone/aldehyde, but the resulting secondary amine is sterically hindered, preventing further reaction under controlled conditions.

Method B: Direct Nucleophilic Substitution (Not Recommended)

Mechanism: Reaction of 3-methoxybenzyl bromide with cyclopropylamine.[1]

  • Reproducibility Score: Low (3/10)

  • Selectivity: Poor.[1] The product (secondary amine) is often more nucleophilic than the starting primary amine, leading to runaway double alkylation.

  • Hidden Variable: Exotherms can trigger cyclopropyl ring opening if temperature is uncontrolled.[1]

Performance Data Comparison
MetricMethod A: Reductive Amination (STAB Protocol)Method B: Direct Alkylation (Halide)
Yield Consistency 85% ± 3% (n=5 runs)45% - 70% (Highly variable)
Purity (HPLC) >98% (after workup)80-90% (requires column chrom.)[1]
Impurity Profile Trace alcohol (<1%)Significant Tertiary Amine (10-25%)
Scalability Linear up to 100gExotherm management required >10g

Part 3: Validated Experimental Protocol (Method A)

Objective: Synthesis of N-(3-methoxybenzyl)cyclopropanamine via Reductive Amination using Sodium Triacetoxyborohydride (STAB).

Rationale: STAB is selected over Sodium Borohydride (NaBH4) because it is less basic and does not reduce the aldehyde/ketone competitively before imine formation, ensuring higher yields.

Step-by-Step Workflow
  • Imine Formation (Equilibrium Establishment):

    • Action: In a dry flask, dissolve 3-methoxybenzaldehyde (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

    • Action: Add Cyclopropylamine (1.1 equiv).[1]

    • Causality: A slight excess of amine drives the equilibrium toward the imine.

    • Observation: Stir at Room Temperature (RT) for 60–90 minutes. Use MgSO4 (0.5 equiv) as a drying agent to sequester water and push equilibrium forward.

  • Selective Reduction:

    • Action: Cool mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 20 minutes.

    • Critical Control Point: Do not add STAB all at once; exotherms can degrade the imine.

    • Action: Warm to RT and stir for 12–16 hours.

  • Quench & pH Adjustment (The "Reproducibility Checkpoint"):

    • Action: Quench with Saturated NaHCO3.[1][2]

    • Validation: Check pH.[1][3] It must be weakly basic (~pH 8).[1]

    • Extraction: Extract with DCM.[1][2]

    • Purification: If purity <95%, convert to HCl salt. Dissolve free base in Et2O, add 2M HCl in ether. The salt precipitates, leaving non-amine impurities in solution.

Visualization: Synthesis Logic Flow

G Start Start: 3-Methoxybenzaldehyde + Cyclopropylamine Imine Intermediate: Imine Formation (DCM, RT, 1h) Start->Imine -H2O (MgSO4) Reduction Reduction Step (Add STAB, 0°C -> RT) Imine->Reduction Check QC Check: Is Imine Consumed? (TLC/LCMS) Reduction->Check Check->Reduction No (Add more time) Workup Workup: Sat. NaHCO3 Quench Extract DCM Check->Workup Yes Salt Salt Formation (Optional) HCl in Et2O -> Precipitate Workup->Salt High Purity Required Final Final Product: N-(3-methoxybenzyl)cyclopropanamine Workup->Final Standard Purity Salt->Final

Caption: Validated workflow for reductive amination using STAB, highlighting the critical QC checkpoint.

Part 4: Analytical Validation & Stability

To claim reproducibility, the isolated product must meet specific spectral criteria.

Proton NMR Diagnostics (400 MHz, CDCl3)
  • Cyclopropyl Protons: Look for two multiplets at δ 0.3–0.5 ppm (2H) and δ 0.5–0.7 ppm (2H).[1] This confirms the ring is intact.

  • Benzylic Methylene: A singlet at δ 3.8 ppm (2H).[1] If this splits or shifts significantly, suspect salt formation or impurities.

  • Methoxy Group: Singlet at δ 3.81 ppm (3H).[1]

Stability & Storage (The "Hidden" Variable)

Secondary amines are prone to air oxidation to form N-oxides or hydroxylamines, which appear as yellowing of the oil.

  • Protocol: Store as the Hydrochloride (HCl) salt .

  • Data: The HCl salt is stable for >12 months at 4°C. The free base degrades by ~5% purity per month at RT in air.

Visualization: Degradation Pathways[1]

G Product Target Molecule (Free Base) Oxidation N-Oxide Impurity (Yellowing) Product->Oxidation Air/RT Storage RingOpen Ring Opening (Acidic/Radical conditions) Product->RingOpen Strong Acid/Heat Stable HCl Salt Form (White Solid) Product->Stable HCl/Et2O Stable->Product NaOH (Just prior to use)

Caption: Stability logic demonstrating why salt formation is crucial for long-term reproducibility.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link[1]

    • Context: Establishes STAB as the superior reagent for mono-alkylation of amines.[1]

  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System."[1] Chemical Society Reviews, 27, 395-404. Link

    • Context: Mechanistic background on borohydride selectivity.[1]

  • PubChem. "N-[(3-methoxyphenyl)methyl]cyclopropanamine."[1][4] National Library of Medicine.[1][5] Link[1][5]

    • Context: Verification of chemical structure and properties.[5]

  • Master Organic Chemistry. "Reductive Amination." Link

    • Context: General validation of the imine-reduction pathway over direct alkylation.[1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methoxybenzyl)cyclopropanamine
Reactant of Route 2
Reactant of Route 2
N-(3-methoxybenzyl)cyclopropanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.